JI051
Description
Properties
IUPAC Name |
(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPBIZGVIRKOC-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1CCNC(=O)/C=C/C2=CNC3=C2C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of JI051: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JI051 is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcriptional repressor. Its mechanism of action is distinct from conventional inhibitors that directly target the protein or its co-factors. This compound functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone. This stabilization leads to the sequestration of the Hes1-PHB2 complex in the cytoplasm, thereby preventing Hes1 from translocating to the nucleus and repressing its target genes. The ultimate cellular consequence of this compound treatment is a G2/M phase cell cycle arrest and a reduction in cell proliferation. This guide provides an in-depth overview of the mechanism of action of this compound, including available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.
Core Mechanism: Stabilization of the Hes1-PHB2 Interaction
The primary mechanism of action of this compound is the stabilization of the protein-protein interaction between the transcriptional repressor Hes1 and the chaperone protein PHB2. Unlike traditional inhibitors that block protein function, this compound acts as a molecular "glue," enhancing the association between Hes1 and PHB2.
This enhanced interaction has a critical downstream effect: the Hes1-PHB2 complex is retained in the cytoplasm. Hes1 typically shuttles between the cytoplasm and the nucleus, where it carries out its function as a transcriptional repressor. By stabilizing the complex with PHB2 outside the nucleus, this compound effectively depletes the nuclear pool of functional Hes1.[1]
The inability of Hes1 to reach its target genes in the nucleus alleviates its repressive effect on downstream gene expression. This disruption of Hes1-mediated transcription is the molecular basis for the anti-proliferative effects of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Proliferation) | HEK293 | 0.3 µM | [1] |
| Effect on Cell Growth | MIA PaCa-2 | Dose-dependent reduction | [1] |
Note: Specific quantitative data for the binding affinity (Kd) of this compound to PHB2 and the IC50 for Hes1 transcriptional repression are not publicly available and are detailed within the primary research publication by Perron A, et al. (2018).
Signaling Pathway
The signaling pathway affected by this compound is a component of the broader Notch signaling pathway, in which Hes1 is a key downstream effector. This compound's intervention in this pathway is unique in that it does not target the core components of the Notch pathway itself, but rather modulates the activity of Hes1 through its interaction with PHB2.
Experimental Protocols
The following sections detail the methodologies for the key experiments that elucidated the mechanism of action of this compound. These protocols are based on standard laboratory techniques and the available information from the primary research.
Target Identification via Pull-Down Assay and Mass Spectrometry
This experiment was designed to identify the direct cellular target of this compound.
Experimental Workflow:
Protocol:
-
Probe Synthesis: this compound was functionalized with a biotin tag to create a "bait" molecule.
-
Cell Lysis: Cells were lysed to release their protein content.
-
Incubation: The biotinylated this compound was incubated with the cell lysate to allow for binding to its target protein(s).
-
Capture: Streptavidin-coated beads, which have a high affinity for biotin, were added to the mixture to capture the biotinylated this compound and any proteins bound to it.
-
Washing: The beads were washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Analysis: The eluted proteins were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and the protein bands of interest were excised and analyzed by mass spectrometry to identify them. Prohibitin 2 (PHB2) was identified as the primary binding partner of this compound.
Confirmation of Hes1-PHB2 Interaction Stabilization by Co-Immunoprecipitation
This experiment was performed to confirm that this compound stabilizes the interaction between Hes1 and PHB2.
Protocol:
-
Cell Treatment: Cells were treated with either this compound or a vehicle control (DMSO).
-
Cell Lysis: Cells were lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody specific for Hes1 was added to the cell lysates to capture Hes1 and any interacting proteins. Protein A/G beads were then used to pull down the antibody-protein complexes.
-
Washing: The beads were washed to remove non-specific binders.
-
Elution and Western Blotting: The immunoprecipitated proteins were eluted, separated by SDS-PAGE, and transferred to a membrane for Western blotting. The membrane was probed with antibodies against both Hes1 (to confirm successful immunoprecipitation) and PHB2. A stronger PHB2 band in the this compound-treated sample compared to the control indicated that this compound enhances the interaction between Hes1 and PHB2.
Hes1 Transcriptional Repression Assay
A reporter gene assay was used to measure the effect of this compound on the transcriptional repressor activity of Hes1.
Protocol:
-
Cell Transfection: Cells were co-transfected with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Hes1 binding sites.
-
An expression plasmid for Hes1.
-
-
Compound Treatment: The transfected cells were treated with varying concentrations of this compound.
-
Luciferase Assay: After an incubation period, the cells were lysed, and the luciferase activity was measured. A decrease in Hes1-mediated repression of the luciferase gene would result in an increase in light output.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of Hes1's repressive activity, was calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry was used to determine the effect of this compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Cells were treated with this compound for a specified period (e.g., 24 hours).
-
Cell Fixation and Staining: Cells were harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cell.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) was analyzed. This compound treatment was found to cause an accumulation of cells in the G2/M phase, indicating a cell cycle arrest at this stage.
In Vivo Antitumor Activity in a Xenograft Model
The anti-cancer efficacy of a this compound analog, JI130, was evaluated in a murine pancreatic tumor xenograft model.
Protocol:
-
Cell Implantation: Human pancreatic cancer cells (MIA PaCa-2) were subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size.
-
Treatment: The mice were then treated with JI130 or a vehicle control. The specific dose and administration schedule are detailed in the primary research publication.
-
Tumor Volume Measurement: Tumor volume was measured regularly throughout the study.
-
Data Analysis: The tumor growth in the JI130-treated group was compared to the control group to assess the in vivo efficacy. A significant reduction in tumor volume was observed in the treated group.[1]
Conclusion
This compound represents a novel class of Hes1 inhibitors with a unique mechanism of action. By stabilizing the Hes1-PHB2 interaction in the cytoplasm, it effectively prevents Hes1 from performing its nuclear function as a transcriptional repressor. This leads to G2/M cell cycle arrest and inhibition of cancer cell proliferation. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers in the field of drug discovery and cancer biology. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in cancers where Hes1 is a known driver of disease progression.
References
The Emergence of JI051: A Novel Stabilizer of the Hes1-PHB2 Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hairy and enhancer of split-1 (Hes1) protein, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular proliferation and differentiation. Its aberrant expression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide delves into the discovery and mechanism of JI051, a novel small molecule that inhibits Hes1-mediated transcriptional repression. Unlike direct inhibitors, this compound functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a ubiquitously expressed chaperone protein. This stabilization sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent gene regulation, ultimately leading to cell cycle arrest and reduced cell proliferation. This document provides a comprehensive overview of the quantitative data supporting the efficacy of this compound, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The Notch signaling pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous cancers, often leading to uncontrolled cell growth and survival.[1] A key downstream effector of Notch signaling is the transcription factor Hes1, a basic helix-loop-helix (bHLH) protein that represses the transcription of genes involved in cell differentiation and apoptosis.[2] The oncogenic potential of Hes1 has positioned it as an attractive target for the development of novel anti-cancer therapeutics.
Traditional strategies for inhibiting Notch signaling have focused on pan-Notch inhibitors, such as γ-secretase inhibitors, which are often associated with significant off-target effects due to the multitude of γ-secretase substrates.[2] A more targeted approach is to directly inhibit the function of downstream effectors like Hes1. Initial efforts in this area led to the development of small molecules designed to disrupt the interaction between Hes1 and its co-repressor, Transducin-like enhancer of split 1 (TLE1).[2] However, a chemical library screening for compounds that could block Hes1-mediated transcriptional repression led to the serendipitous discovery of this compound, a small molecule with a unique mechanism of action.[2]
This guide will provide an in-depth analysis of this compound, a first-in-class Hes1-PHB2 interaction stabilizer. We will explore its mechanism of action, present the quantitative data from key experiments, and provide detailed protocols to enable the replication and further investigation of its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects not by directly inhibiting Hes1, but by modulating its subcellular localization through an interaction with the chaperone protein Prohibitin 2 (PHB2). The key steps in the mechanism of action are as follows:
-
Binding to PHB2: this compound was unexpectedly found to bind to PHB2, not its intended target TLE1.[2] PHB2 is a multifunctional protein primarily located in the mitochondria, but also found in the nucleus and cytoplasm, where it is involved in various cellular processes including cell cycle regulation, apoptosis, and signal transduction.[3]
-
Stabilization of the Hes1-PHB2 Interaction: this compound acts as a molecular "glue," stabilizing the interaction between Hes1 and PHB2.[2] This interaction occurs outside the nucleus, in the cytoplasm.
-
Cytoplasmic Sequestration of Hes1: The stabilized Hes1-PHB2 complex effectively sequesters Hes1 in the cytoplasm, preventing its translocation into the nucleus.[2]
-
Inhibition of Transcriptional Repression: By preventing Hes1 from reaching its target genes in the nucleus, this compound indirectly inhibits its function as a transcriptional repressor.[2]
-
Induction of Cell Cycle Arrest: The inhibition of Hes1's transcriptional activity leads to cell cycle arrest at the G2/M phase, ultimately inhibiting cell proliferation.[2]
This novel mechanism of action presents a promising new strategy for targeting the Notch signaling pathway with potentially greater specificity and reduced off-target effects compared to broader inhibitors.
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data from these experiments.
Table 1: In Vitro Efficacy of this compound in HEK293 Cells
| Parameter | Cell Line | Value | Reference |
| EC50 | HEK293 | 0.3 µM | [2] |
Table 2: Effect of this compound on Pancreatic Cancer Cell Growth
| Cell Line | Effect | Reference |
| MIA PaCa-2 | Dose-dependent reduction in cell growth | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (WST-8)
This assay is used to determine the effect of this compound on the proliferation of HEK293 cells and to calculate its EC50 value.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (WST-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentrations should range from 0.1 to 10 µM.[4] Remove the old media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[4]
-
WST-8 Assay: Add 10 µL of WST-8 solution to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the EC50 value using a non-linear regression curve fit.
Co-Immunoprecipitation (Co-IP) for Hes1-PHB2 Interaction
This protocol is used to demonstrate the interaction between Hes1 and PHB2 and the stabilizing effect of this compound.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged PHB2 and Hes1
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Anti-Hes1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
This compound (stock solution in DMSO)
Protocol:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-PHB2 and Hes1. Incubate for 48 hours.
-
Cell Treatment: Treat the transfected cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 4-6 hours) before harvesting.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Hes1 antibody to detect the co-immunoprecipitated Hes1. Use an anti-FLAG antibody to confirm the immunoprecipitation of PHB2.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Logical Relationship in this compound's Anti-Cancer Effectdot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]
- 4. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JI051: A Technical Guide to a Novel Hes1 Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of JI051, a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor. This compound was identified through a small-molecule screen and subsequently found to exert its effects by modulating the interaction between Hes1 and Prohibitin 2 (PHB2).[1][2] This document details the mechanism of action of this compound, its synthesis, and the experimental protocols used to characterize its activity, providing a comprehensive resource for researchers in oncology and drug discovery.
Introduction
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers.[1] Hes1, a downstream effector of the Notch pathway, is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Consequently, the development of small molecules that modulate Hes1 activity is a promising therapeutic strategy.
This compound emerged from a screening of a chemical library for compounds that could disrupt the interaction between Hes1 and its corepressor, Transducin-like enhancer of split 1 (TLE1).[2] While the initial screen was designed to identify inhibitors of the Hes1-TLE1 interaction, subsequent studies revealed that this compound's mechanism of action is distinct and involves the stabilization of a novel interaction between Hes1 and the chaperone protein PHB2.[2]
Discovery of this compound
This compound was identified from a library of 1,800 small molecules in a screen for inhibitors of Hes1-mediated transcriptional repression.[2] The initial hit was an indolylacrylamide molecule, which was then subjected to chemical modifications to improve its potency, leading to the identification of this compound.[3]
Synthesis of this compound
While the primary literature provides the chemical structure of this compound as (E)-N-(1H-indol-5-yl)-3-(1H-pyrazol-1-yl)acrylamide, a detailed, step-by-step synthesis protocol is not publicly available in the reviewed literature. However, the synthesis of similar indole-pyrazole hybrid molecules has been described.[4][5][6] A general synthetic approach would likely involve the coupling of an activated pyrazole acrylic acid derivative with 5-aminoindole.
Mechanism of Action
Contrary to the initial hypothesis, this compound does not disrupt the Hes1-TLE1 interaction. Instead, it was discovered to bind to Prohibitin 2 (PHB2), a ubiquitously expressed chaperone protein.[2] This binding event stabilizes the interaction between Hes1 and PHB2, leading to the sequestration of the complex in the cytoplasm.[2] The cytoplasmic retention of Hes1 prevents its translocation to the nucleus, thereby inhibiting its transcriptional repressor activity. This ultimately results in a G2/M phase cell cycle arrest.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Biological Activity
This compound has demonstrated significant biological activity in various in vitro and in vivo models.
Quantitative Data Summary
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2] |
| Cell Growth Inhibition | MIA PaCa-2 | Dose-dependent | - | [1][2] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound. For specific details, it is recommended to consult the primary publication by Perron et al. (2018).
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
WST-8 tetrazolium salt solution
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with varying concentrations of this compound and incubate for 24 hours.
-
Add WST-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 value from the dose-response curve.
Co-immunoprecipitation of Hes1 and PHB2
This protocol is used to demonstrate the this compound-stabilized interaction between Hes1 and PHB2.
Materials:
-
HEK293 cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against Hes1 and PHB2
-
Protein A/G magnetic beads
-
This compound
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat HEK293 cells with this compound or a vehicle control.
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the lysate with an anti-Hes1 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-PHB2 antibody.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of HEK293 cells.
Materials:
-
HEK293 cells
-
This compound
-
Ethanol (70%)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat HEK293 cells with this compound for 24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound.
Conclusion
This compound represents a novel class of Hes1 modulators with a unique mechanism of action involving the stabilization of the Hes1-PHB2 complex. Its ability to induce G2/M cell cycle arrest and inhibit the proliferation of cancer cells makes it a valuable tool for studying Notch pathway signaling and a potential starting point for the development of new anticancer therapeutics. This guide provides a foundational understanding of this compound for researchers interested in exploring its properties and potential applications. Further investigation into its detailed synthesis and optimization of its biological activity is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergent Role of JI051 in Modulating the Notch Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Notch signaling pathway, a cornerstone of cellular communication, is intricately involved in cell fate decisions, proliferation, and differentiation. Its dysregulation is a hallmark of various pathologies, most notably cancer. Consequently, the development of therapeutic agents that modulate Notch signaling is of paramount interest. This technical guide provides an in-depth analysis of JI051, a novel small molecule that indirectly inhibits the Notch signaling pathway. Unlike conventional inhibitors that target core components of the pathway, this compound employs a unique mechanism by stabilizing the interaction between the downstream effector Hairy and Enhancer of Split 1 (HES1) and the chaperone protein Prohibitin 2 (PHB2). This interaction sequesters HES1 outside the nucleus, leading to cell cycle arrest and a reduction in cell proliferation. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction to the Notch Signaling Pathway and HES1
The Notch signaling pathway is a highly conserved signaling system crucial for embryonic development and tissue homeostasis in adults. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex drives the expression of target genes, with the HES family of basic helix-loop-helix (bHLH) transcriptional repressors being among the most prominent.
HES1, a primary target of Notch signaling, plays a critical role in mediating many of the pathway's downstream effects.[1] As a transcriptional repressor, HES1 regulates the expression of genes involved in cell differentiation and proliferation. Aberrant HES1 activity, often a consequence of overactive Notch signaling, is implicated in the pathogenesis of various cancers.
This compound: A Novel Modulator of HES1 Function
This compound was identified through a high-throughput screen of a chemical library for compounds that could inhibit HES1-mediated transcriptional repression.[2][3] Subsequent investigations into its mechanism of action revealed a novel mode of inhibition that does not involve direct binding to HES1 or its canonical co-repressor TLE1.[1][2]
Mechanism of Action: Stabilization of the HES1-PHB2 Complex
Through immunomagnetic isolation and nanoscale liquid chromatography-mass spectrometry (LC-MS/MS), Prohibitin 2 (PHB2) was identified as the direct binding partner of this compound.[2][3] PHB2 is a highly conserved protein with roles in various cellular processes, including transcriptional regulation and mitochondrial function.
This compound acts as a molecular "glue," stabilizing the interaction between HES1 and PHB2.[1][3] This stabilized protein-protein interaction occurs outside the nucleus, effectively sequestering HES1 in the cytoplasm. By preventing the nuclear translocation of HES1, this compound inhibits its function as a transcriptional repressor. This ultimately leads to the de-repression of HES1 target genes, including those that regulate the cell cycle, culminating in a G2/M phase arrest.[1][2][3]
Figure 1. Mechanism of this compound action in the context of the Notch signaling pathway.
Quantitative Data Summary
The efficacy of this compound and its derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2][3] |
| This compound | Cell Proliferation | MIA PaCa-2 | Dose-dependent reduction | - | [1][2][3] |
| This compound | Cell Cycle Analysis | HEK293 | G2/M Arrest | - | [1][2][3] |
Table 1. In Vitro Activity of this compound.
| Compound | Model | Cell Line | Dosing | Outcome | Reference |
| JI130 (derivative) | Murine Pancreatic Tumor Xenograft | MIA PaCa-2 | Not specified | Significant reduction in tumor volume | [1][2][3] |
Table 2. In Vivo Activity of JI130.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound.
HES1 Transcriptional Repression Assay (Luciferase Reporter Assay)
This assay is designed to screen for and validate compounds that inhibit the transcriptional repressor activity of HES1.
Figure 2. Workflow for the HES1 transcriptional repression assay.
Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with a HES1 expression vector and a luciferase reporter vector containing the HES1 promoter using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of HES1-mediated transcriptional repression.
Cell Proliferation Assay (MIA PaCa-2)
This assay quantifies the effect of this compound on the proliferation of the human pancreatic cancer cell line MIA PaCa-2.
Protocol:
-
Cell Culture: Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed MIA PaCa-2 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo) to each well and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence to determine the number of viable cells. Plot the percentage of cell viability against the log of the compound concentration to determine the dose-response curve and calculate the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Protocol:
-
Cell Culture and Treatment: Culture HEK293 or other suitable cells and treat them with this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Murine Pancreatic Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound derivatives, such as JI130.
Protocol:
-
Cell Implantation: Subcutaneously inject MIA PaCa-2 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer JI130 (the specific dose and schedule would be determined in dose-finding studies) or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.
Logical Relationships and Experimental Design
The discovery and characterization of this compound followed a logical progression of experiments designed to identify a HES1 inhibitor and elucidate its mechanism of action.
Figure 3. Logical workflow of this compound discovery and characterization.
Conclusion and Future Directions
This compound represents a promising new class of Notch signaling pathway modulators with a unique mechanism of action. By targeting the HES1-PHB2 interaction, this compound circumvents the direct inhibition of core Notch pathway components, which may offer a more favorable therapeutic window and reduced off-target effects. The data presented in this guide underscore the potential of this compound and its derivatives as anti-cancer agents, particularly in malignancies driven by aberrant Notch/HES1 signaling.
Future research should focus on a more detailed characterization of the in vivo efficacy, pharmacokinetics, and safety profile of JI130 and other optimized this compound analogs. Further elucidation of the downstream consequences of HES1 sequestration and the potential for combination therapies with other anti-cancer agents will be crucial for the clinical translation of this novel therapeutic strategy. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of modulating the HES1-PHB2 axis.
References
The Small Molecule JI051: A Technical Guide to its Mechanism and Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
JI051 is a novel small molecule inhibitor of the transcriptional repressor Hairy and enhancer of split homolog-1 (Hes1). Unlike conventional inhibitors that target protein-protein interactions or enzymatic activity, this compound employs a unique mechanism of action by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2). This stabilization effectively sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent repression of target genes. This guide provides an in-depth analysis of this compound, detailing its effects on gene transcription, the underlying signaling pathways, and comprehensive experimental protocols to facilitate further research and drug development efforts.
Introduction to this compound and its Target, Hes1
Hairy and enhancer of split homolog-1 (Hes1) is a basic helix-loop-helix (bHLH) transcriptional repressor that plays a pivotal role in cell fate determination, proliferation, and differentiation.[1] As a downstream effector of the Notch signaling pathway, Hes1 is crucial for maintaining stem cell pluripotency and regulating development.[1] Aberrant Hes1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.
This compound emerged from a small-molecule screen as a potent inhibitor of Hes1-mediated transcriptional repression.[2] Subsequent studies revealed its unconventional mechanism, which does not involve direct binding to Hes1 or its canonical co-repressor TLE1. Instead, this compound targets the interaction between Hes1 and the chaperone protein Prohibitin 2 (PHB2).[2]
Mechanism of Action: Stabilization of the Hes1-PHB2 Complex
The inhibitory action of this compound on Hes1-mediated gene transcription is indirect and relies on its ability to stabilize the protein-protein interaction between Hes1 and PHB2. This stabilization occurs predominantly outside the nucleus, effectively trapping Hes1 in the cytoplasm and preventing it from entering the nucleus to repress its target genes.[2][3] This novel mechanism of action presents a unique approach to modulating the activity of a key transcriptional regulator.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Quantitative Effects of this compound on Cellular Processes
This compound has been demonstrated to exert significant effects on cell proliferation and cell cycle progression. The quantitative data from these studies are summarized below.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Proliferation) | HEK293 | 0.3 µM | [2] |
| Cell Cycle Arrest | HEK293 | G2/M phase | [2] |
Impact of this compound on Gene Transcription
By sequestering Hes1 in the cytoplasm, this compound effectively alleviates the transcriptional repression of Hes1 target genes. One of the key downstream targets of Hes1 is the cyclin-dependent kinase inhibitor p27Kip1.[4] Hes1 normally represses the transcription of the CDKN1B gene, which encodes p27Kip1.[4] Treatment with this compound is expected to lead to an upregulation of p27Kip1 expression, contributing to the observed cell cycle arrest.
While the primary research has focused on the general de-repression of a Hes1 promoter-driven luciferase reporter, comprehensive transcriptomic studies detailing the global effects of this compound on the expression of all Hes1 target genes are not yet publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's effects.
Cell Proliferation Assay
This protocol is based on the methodology used to determine the EC50 of this compound.[2]
Objective: To quantify the effect of this compound on the proliferation of a given cell line.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Cell counting solution (e.g., WST-8 reagent)
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected EC50 value (e.g., 0.01 µM to 10 µM). Include a DMSO-only control.
-
Add 10 µL of the this compound dilutions or DMSO control to the respective wells.
-
Incubate the plate for an additional 24-48 hours.
-
Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO control and plot the dose-response curve to determine the EC50 value.
Luciferase Reporter Assay for Hes1 Transcriptional Activity
This assay is designed to measure the ability of this compound to de-repress a Hes1-responsive promoter.[2]
Objective: To assess the effect of this compound on Hes1-mediated transcriptional repression.
Materials:
-
HEK293 cells
-
Hes1 expression vector
-
Luciferase reporter vector containing the Hes1 promoter
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the Hes1 expression vector, the Hes1 promoter-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO as a control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the relative luciferase activity against the this compound concentration. An increase in luciferase activity indicates a de-repression of the Hes1 promoter.
Experimental Workflow for Luciferase Reporter Assay
Caption: Luciferase reporter assay workflow.
Cell Cycle Analysis
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution.[2]
Objective: To determine the cell cycle phase at which this compound induces arrest.
Materials:
-
HEK293 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (at a concentration known to affect proliferation, e.g., 1 µM) or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound represents a promising new tool for studying the biological functions of Hes1 and a potential lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the stabilization of a protein-protein interaction to induce cytoplasmic sequestration of a transcriptional repressor, opens up new avenues for drug discovery.
Future research should focus on conducting comprehensive transcriptomic studies (e.g., RNA-seq) to identify the full spectrum of Hes1 target genes whose expression is modulated by this compound. This will provide a more complete understanding of its biological effects and potential therapeutic applications. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical cancer models. The detailed experimental protocols provided in this guide should facilitate these and other future investigations into this intriguing small molecule.
References
initial characterization of JI051 in vitro
An In-Depth Technical Guide to the Initial In Vitro Characterization of JI051 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel small molecule identified as an inhibitor of the transcriptional repressor activity of Hairy and enhancer of split homolog-1 (Hes1).[1][2][3] Unlike conventional approaches targeting transcription factor interactions directly, this compound exhibits a unique mechanism of action by modulating the interaction between Hes1 and the protein chaperone Prohibitin 2 (PHB2).[1][2] This document provides a comprehensive summary of the initial in vitro characterization of this compound, including its cellular effects, mechanism of action, and the experimental protocols used for its initial assessment.
Quantitative Data Summary
The primary quantitative measure of this compound's activity in initial studies was its effect on cell proliferation. The half-maximal effective concentration (EC50) was determined in a human embryonic kidney cell line.
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1][2][3] |
| Cell Growth Inhibition | MIA PaCa-2 | Effect | Dose-dependent reduction | [1][2] |
Mechanism of Action
Initial investigations into the mechanism of action of this compound revealed a novel mode of inhibiting Hes1-mediated transcriptional repression. The key findings are:
-
Target Interaction: this compound does not bind to the transcriptional corepressor transducing-like enhancer of split 1 (TLE1), which is a known interactor of Hes1. Instead, it interacts with Prohibitin 2 (PHB2), a protein chaperone associated with cancer.[1][2]
-
Protein-Protein Interaction Stabilization: this compound stabilizes the interaction between Hes1 and PHB2.[1][3]
-
Subcellular Localization: The stabilization of the Hes1-PHB2 complex occurs outside the nucleus.[1][3]
-
Cellular Consequence: This sequestration of Hes1 outside the nucleus impairs its ability to act as a transcriptional repressor, leading to G2/M cell-cycle arrest.[1][3]
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound. Under normal conditions, Hes1 can translocate to the nucleus and repress target gene transcription. This compound disrupts this by stabilizing the Hes1-PHB2 complex in the cytoplasm.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments likely used in the initial characterization of this compound.
Cell Proliferation Assay (WST-8 Assay)
This assay was likely used to determine the EC50 of this compound in HEK293 cells.
-
Cell Seeding: HEK293 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound in culture medium is prepared. The existing medium is removed from the cells and replaced with the medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Reagent Addition: After the incubation period, a tetrazolium salt solution (WST-8) is added to each well.
-
Colorimetric Reaction: The plates are incubated for an additional 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 reagent to a formazan dye, resulting in a color change.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control. The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Target Identification using Immunomagnetic Isolation and Mass Spectrometry
This method was likely employed to identify the binding partner of this compound.
-
Biotinylation of this compound: A biotin tag is chemically conjugated to this compound to facilitate pulldown.
-
Cell Lysis: HEK293 cells are lysed to release cellular proteins.
-
Affinity Pulldown: The cell lysate is incubated with the biotinylated this compound. Streptavidin-coated magnetic beads are then added to the lysate to capture the biotin-JI051-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, destained, and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by nanoscale liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the proteins that were pulled down with this compound. PHB2 would be identified as a primary interacting partner.
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the discovery and initial characterization of a small molecule inhibitor like this compound.
Caption: Workflow for discovery and characterization of this compound.
Conclusion
The initial in vitro characterization of this compound has identified it as a promising small molecule with a novel mechanism of action against the Hes1 transcription factor. By stabilizing the Hes1-PHB2 complex, this compound effectively inhibits Hes1's transcriptional repression activity, leading to anti-proliferative effects in cancer cell lines. Further investigation into the therapeutic potential of this compound is warranted.
References
The Impact of JI051 on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JI051 is a novel small molecule that has demonstrated a significant impact on cell cycle regulation, positioning it as a compound of interest for further investigation in oncology and cell biology. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects on cell cycle progression, and detailed experimental protocols for its study. This compound induces cell cycle arrest at the G2/M phase by uniquely stabilizing the interaction between the transcriptional repressor Hes1 and the protein chaperone Prohibitin 2 (PHB2) in the cytoplasm. This guide synthesizes the available data on this compound, offering a valuable resource for researchers in the field.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. The Hairy and Enhancer of Split 1 (Hes1) protein, a downstream effector of the Notch signaling pathway, is a key transcriptional repressor involved in cell proliferation, differentiation, and apoptosis.[1] Aberrant Hes1 activity is implicated in various cancers. This compound has emerged as a first-in-class molecule that modulates Hes1 function not by direct inhibition, but by controlling its subcellular localization through protein-protein interaction stabilization.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the stabilization of the interaction between Hes1 and Prohibitin 2 (PHB2).[1] PHB2 is a protein chaperone with diverse cellular functions. In the absence of this compound, Hes1 can translocate to the nucleus, where it acts as a transcriptional repressor, influencing the expression of genes critical for cell cycle progression.
This compound binds to PHB2 and enhances its interaction with Hes1, effectively sequestering the Hes1-PHB2 complex in the cytoplasm.[1] This prevents Hes1 from entering the nucleus and carrying out its repressive function on target genes. The net result of this cytoplasmic sequestration is an arrest of the cell cycle at the G2/M transition phase.
Quantitative Data on this compound's Effects
This compound has been shown to inhibit the proliferation of various cell lines. The half-maximal effective concentration (EC50) for this compound in HEK293 cells has been determined to be 0.3 μM.[1] Furthermore, this compound has demonstrated a dose-dependent reduction in the growth of the human pancreatic cancer cell line MIA PaCa-2.[1]
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Citation |
| HEK293 | Cell Proliferation | EC50 | 0.3 μM | [1] |
| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Observed | [1] |
Table 2: Hypothetical Cell Cycle Distribution in MIA PaCa-2 Cells Treated with this compound
Disclaimer: The following data is representative and hypothetical, as specific quantitative cell cycle distribution data for this compound has not been found in the reviewed literature. It is intended to illustrate the expected outcome of a cell cycle analysis experiment based on the known G2/M arrest induced by this compound.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 65 | 20 | 15 |
| This compound (1 μM) | 30 | 10 | 60 |
Signaling Pathways and Visualizations
The signaling pathway affected by this compound is initiated by its interaction with the Hes1-PHB2 complex. The downstream effectors that directly link this cytoplasmic sequestration to the G2/M cell cycle machinery are still under investigation. However, it is plausible that the absence of nuclear Hes1 leads to the dysregulation of genes encoding key G2/M transition proteins, such as Cyclin B1 and CDK1.
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MIA PaCa-2 (pancreatic cancer) or other suitable cancer cell lines.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be run in parallel.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine the cell cycle distribution.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Cell Cycle Proteins
This protocol is to assess the protein levels of key cell cycle regulators.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, Hes1, PHB2, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising new approach to targeting the cell cycle in cancer by stabilizing the cytoplasmic Hes1-PHB2 complex. Its unique mechanism of action, leading to G2/M arrest, warrants further investigation into its therapeutic potential. This technical guide provides a foundational understanding of this compound and detailed methodologies to facilitate future research in this area. Further studies are needed to elucidate the precise downstream effectors of the this compound-stabilized complex and to obtain quantitative data on its cell cycle effects in various cancer models.
References
The Emergence of JI051: A Novel Hes1 Inhibitor Targeting Cancer Cell Proliferation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
JI051 is a novel small organic molecule identified as an inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor, a key player in cellular proliferation and differentiation. This document provides a comprehensive technical overview of the currently understood mechanism of action of this compound, focusing on its impact on cancer cell cycle progression. While the primary effect of this compound appears to be the induction of cell cycle arrest, this paper will also present standardized experimental protocols that can be employed to investigate its potential to induce apoptosis in cancer cells, a critical aspect for its development as a therapeutic agent.
Introduction
The transcription factor Hes1 is a crucial regulator of cell fate decisions, involved in processes such as cell cycle control, proliferation, differentiation, and survival.[1] Its activity is governed by major signaling pathways, including Notch, Hedgehog, and Wnt, which are frequently dysregulated in various cancers.[1] Consequently, Hes1 has emerged as a promising target for anticancer therapies. The small molecule this compound was discovered as a compound that functionally impairs the transcriptional repressor activity of Hes1.[1] This whitepaper will delve into the molecular mechanism of this compound and its established effects on cancer cells, while also providing a roadmap for the investigation of its apoptotic potential.
Core Mechanism of Action of this compound
This compound exerts its inhibitory effect on Hes1 through a unique mechanism. Instead of directly binding to Hes1 or its co-repressor TLE1, this compound interacts with prohibitin 2 (PHB2), a chaperone protein associated with cancer.[1] This interaction stabilizes the association between PHB2 and Hes1, sequestering the complex outside the nucleus.[1] The cytoplasmic retention of Hes1 prevents it from accessing its target genes in the nucleus, thereby alleviating its transcriptional repression. The ultimate cellular consequence of this action is the induction of G2/M cell-cycle arrest.[1]
Signaling Pathway of this compound
References
Methodological & Application
Application Notes and Protocols for the Experimental Compound JI051 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental compound JI051, detailing its mechanism of action and providing established protocols for its use in cell culture-based assays. The information is intended to guide researchers in utilizing this compound for studies in cancer biology and drug discovery.
Introduction
This compound is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor. Hes1 is a key downstream effector of the Notch signaling pathway, which is frequently dysregulated in various cancers. This compound exerts its effects by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone, outside of the nucleus. This sequestration prevents Hes1 from acting as a transcriptional repressor in the nucleus, ultimately leading to a G2/M phase cell cycle arrest and inhibition of cell proliferation.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HEK293 | Cell Proliferation | EC50 | 0.3 µM | |
| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines, such as the human pancreatic cancer cell line MIA PaCa-2.
Materials:
-
MIA PaCa-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate Buffered Saline (PBS)
-
Multiskan plate reader
Procedure:
-
Cell Seeding:
-
Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
MIA PaCa-2 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ MIA PaCa-2 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM) and a vehicle control (DMSO) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Protocol 3: Western Blot Analysis of Hes1 and PHB2
This protocol details the detection of Hes1 and PHB2 protein levels in cells treated with this compound.
Materials:
-
MIA PaCa-2 cells
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Hes1 antibody
-
Rabbit anti-PHB2 antibody (e.g., from Cell Signaling Technology, #14085, recommended dilution 1:1000)
-
Mouse or Rabbit anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat MIA PaCa-2 cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Hes1, anti-PHB2, and anti-β-actin) overnight at 4°C, using the recommended dilutions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Caption: Workflow for this compound experiments.
Application Notes and Protocols for JI051 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI051 is a novel small molecule inhibitor of the cancer-associated transcription factor Hairy and enhancer of split homolog-1 (Hes1). It functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2) outside of the cell nucleus.[1] This stabilization prevents Hes1 from acting as a transcriptional repressor, ultimately leading to G2/M cell-cycle arrest and a reduction in cancer cell proliferation.[1] Preclinical studies have demonstrated the potential of targeting the Hes1 pathway in cancer therapy. A closely related analog of this compound, known as JI130, has shown significant efficacy in reducing tumor volume in a murine pancreatic tumor xenograft model, highlighting the potential of this class of compounds for in vivo applications.[1]
These application notes provide a detailed protocol for utilizing this compound in a xenograft model, based on the established efficacy of its analog, JI130, and general best practices for xenograft studies. The provided methodologies and data will guide researchers in designing and executing robust preclinical evaluations of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | EC50 (µM) | Effect |
| HEK293 | Human Embryonic Kidney | 0.3 | Inhibition of cell proliferation |
| MIA PaCa-2 | Human Pancreatic Cancer | Dose-dependent reduction | Reduction of cell growth |
In Vivo Efficacy of JI130 (this compound Analog) in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage | Administration Route | Treatment Schedule | Tumor Volume Reduction |
| Vehicle (DMSO) | - | Intraperitoneal (i.p.) | Daily for 10 days | - |
| JI130 | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days | Significant reduction compared to vehicle |
Note: The above in vivo data for JI130 is inferred from the established dosing regimen mentioned in related studies.[2] Specific quantitative reduction percentages were not publicly available and would need to be determined experimentally for this compound.
Experimental Protocols
Cell Line Maintenance
The human pancreatic cancer cell line MIA PaCa-2 is a suitable model for evaluating the in vivo efficacy of this compound.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Xenograft Model Establishment
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest MIA PaCa-2 cells during the exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2 .
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Vehicle Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For administration, dilute the stock solution in a suitable vehicle such as corn oil to the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.
-
Dosage and Administration (based on JI130 analog):
-
Dose: 50 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Schedule: Administer daily for a period of 10-14 days.
-
-
Treatment Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
-
Observe the mice daily for any signs of toxicity or adverse effects.
-
Endpoint Analysis
-
Euthanasia: At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Tumor Excision and Measurement:
-
Excise the tumors and record their final weight.
-
Optionally, a portion of the tumor can be fixed in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR) to assess target engagement and downstream effects.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound mechanism of action.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for a this compound xenograft study.
References
Information Regarding JI051 for In Vivo Cancer Studies is Currently Unavailable
Extensive searches for the compound "JI051" in the context of in vivo cancer studies, including dosage, preclinical models, and mechanism of action, have yielded no specific results. The scientific literature and available databases do not contain information on a molecule designated as this compound for cancer research.
The search results provided general information on the use of preclinical animal models in cancer research, methodologies for determining drug dosages, and the importance of in vivo studies for the development of new cancer therapies. However, none of the retrieved documents referenced a specific compound named this compound.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the nomenclature and search for alternative designations or identifiers.
Application Notes and Protocols for Cell Proliferation Assay Using JI051
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI051 is a novel small molecule that has demonstrated potential as an anti-cancer agent by inhibiting cell proliferation.[1] It functions by stabilizing the interaction between Prohibitin 2 (PHB2) and Hairy and enhancer of split homolog-1 (Hes1), a key transcriptional repressor in the Notch signaling pathway.[1] This stabilization sequesters the Hes1 protein outside the nucleus, leading to a G2/M phase cell-cycle arrest and subsequent inhibition of cell division.[1] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a colorimetric cell viability assay, such as the MTT assay.
Mechanism of Action: Targeting the PHB2-Hes1 Interaction
Hes1 is a downstream effector of the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] In many cancers, the Notch pathway is aberrantly activated, leading to uncontrolled cell growth. Hes1, a basic helix-loop-helix (bHLH) transcription factor, is a key mediator of these effects.[1]
This compound exerts its anti-proliferative effect through a unique mechanism. It binds to the chaperone protein PHB2 and stabilizes its interaction with Hes1.[1] This stabilized complex remains in the cytoplasm, preventing Hes1 from translocating to the nucleus where it would normally repress the transcription of genes that inhibit cell cycle progression, such as the cyclin-dependent kinase inhibitor p21. The cytoplasmic sequestration of Hes1 ultimately leads to an arrest of the cell cycle at the G2/M checkpoint.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cell cycle arrest.
Quantitative Data: Anti-proliferative Activity of this compound
The following table summarizes the reported potency of this compound in inhibiting the proliferation of various human cancer cell lines. Efficacy is presented as EC50 or IC50 values, which represent the concentration of this compound required to inhibit 50% of cell growth or viability.
| Cell Line | Cancer Type | Assay Duration | IC50/EC50 (µM) |
| HEK293 | Embryonic Kidney | Not Specified | 0.3 (EC50)[1] |
| MIA PaCa-2 | Pancreatic | Not Specified | Dose-dependent reduction in cell growth[1] |
Note: Further studies are required to determine the IC50 values of this compound across a broader range of cancer cell lines. The provided data for other cancer types with different compounds are for illustrative purposes of how such data is typically presented.
Experimental Protocols
This section provides a detailed protocol for determining the anti-proliferative effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., MIA PaCa-2, pancreatic cancer)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Detailed Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL.
-
Include wells for vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and blank controls (medium only).
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A suggested starting range is 0.1 to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add 100 µL of medium with the vehicle (DMSO) to the control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible in the cells when viewed under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance values of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Insufficient cell number. | Optimize cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are healthy and in the logarithmic growth phase. | |
| Insufficient incubation time with MTT. | Increase incubation time to allow for formazan crystal formation. | |
| High Background Absorbance | Contamination of medium or reagents. | Use sterile techniques and fresh reagents. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete dissolution of formazan crystals. | Ensure thorough mixing after adding DMSO; extend shaking time if necessary. |
Conclusion
This compound presents a promising therapeutic strategy by targeting a novel mechanism to induce cell cycle arrest in cancer cells. The provided protocol for the MTT assay offers a reliable and straightforward method for evaluating the anti-proliferative efficacy of this compound in various cancer cell lines. Careful optimization of experimental parameters, such as cell seeding density and incubation times, is crucial for obtaining accurate and reproducible results. These application notes serve as a comprehensive guide for researchers investigating the potential of this compound in cancer drug discovery and development.
References
Application Notes and Protocols for JI051 Treatment in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, with limited therapeutic options and poor prognosis. The small molecule JI051 has emerged as a promising investigational compound that targets a key signaling pathway implicated in pancreatic cancer progression. This compound is a stabilizer of the interaction between Hairy and enhancer of split homolog-1 (Hes1) and Prohibitin 2 (PHB2). Hes1, a downstream effector of the Notch signaling pathway, is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] By stabilizing the Hes1-PHB2 complex outside the nucleus, this compound effectively inhibits Hes1-mediated transcriptional repression, leading to cell cycle arrest and a reduction in cancer cell growth.[1][2]
These application notes provide a summary of the known effects of this compound on pancreatic cancer cell lines and detailed protocols for key experiments to evaluate its efficacy and mechanism of action.
Data Presentation
While published research confirms the dose-dependent inhibition of cell growth in the MIA PaCa-2 human pancreatic cancer cell line by this compound, specific quantitative data such as IC50 values for a panel of pancreatic cancer cell lines, precise apoptosis rates, and detailed cell cycle distribution percentages are not yet publicly available.[1][2] The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines (Example Data)
| Cell Line | Histological Subtype | This compound IC50 (µM) |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Data not available |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data not available |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Data not available |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Data not available |
Table 2: Effect of this compound on Apoptosis in Pancreatic Cancer Cell Lines (Example Data)
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| MIA PaCa-2 | DMSO (Control) | - | Data not available | Data not available | Data not available |
| This compound | Specify | Data not available | Data not available | Data not available | |
| PANC-1 | DMSO (Control) | - | Data not available | Data not available | Data not available |
| This compound | Specify | Data not available | Data not available | Data not available |
Table 3: Cell Cycle Analysis of Pancreatic Cancer Cell Lines Treated with this compound (Example Data)
| Cell Line | Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| MIA PaCa-2 | DMSO (Control) | - | Data not available | Data not available | Data not available |
| This compound | Specify | Data not available | Data not available | Data not available | |
| PANC-1 | DMSO (Control) | - | Data not available | Data not available | Data not available |
| This compound | Specify | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Pancreatic cancer cells
-
This compound
-
6-well plates
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To analyze the expression of proteins involved in the this compound signaling pathway and its downstream effects.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Hes1, anti-PHB2, anti-Cyclin B1, anti-CDK1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
References
Measuring the Inhibition of the Transcription Factor Hes1 by JI051: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibitory activity of JI051 on the transcription factor Hairy and Enhancer of Split-1 (Hes1). Hes1, a key downstream effector of the Notch signaling pathway, is a transcriptional repressor crucial in cell proliferation, differentiation, and apoptosis.[1][2] Its aberrant expression is linked to various cancers.[1] The small molecule this compound has been identified as an inhibitor of Hes1-mediated transcriptional repression.[1][3][4] Unlike conventional inhibitors that target protein-protein interactions, this compound uniquely functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), sequestering the complex in the cytoplasm and preventing Hes1 from entering the nucleus to repress its target genes.[1][5] These methodologies are essential for researchers studying the Notch pathway, developing novel anticancer therapeutics, and characterizing the effects of small molecule inhibitors on transcriptional regulation.
Introduction to Hes1 and this compound
Hes1 is a basic helix-loop-helix (bHLH) transcription factor that plays a pivotal role in numerous developmental processes by repressing the transcription of target genes.[2][6] It is a primary target of the Notch signaling pathway, which is activated upon ligand binding to Notch receptors, leading to the cleavage and release of the Notch intracellular domain (NICD).[7][8] NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ, converting it from a repressor to an activator and initiating the transcription of target genes, including HES1.[2][6][8]
This compound is a small organic molecule discovered through a screening for compounds that could block Hes1-mediated transcriptional repression.[1][4] Mechanistic studies revealed that this compound does not disrupt the interaction of Hes1 with its corepressor TLE1, but instead stabilizes the interaction between Hes1 and PHB2.[1][5] This stabilization leads to the cytoplasmic retention of the Hes1-PHB2 complex, inducing G2/M cell-cycle arrest and inhibiting cell proliferation.[1][5]
Key Experimental Techniques for Measuring Hes1 Inhibition
Several robust methods can be employed to quantify the inhibitory effect of this compound on Hes1 activity. These techniques assess different aspects of the signaling pathway, from transcriptional activity of Hes1 targets to the subcellular localization of the Hes1 protein.
-
Luciferase Reporter Assay: To directly measure the effect of this compound on Hes1's transcriptional repressor activity.
-
Quantitative Real-Time PCR (qPCR): To quantify the mRNA levels of Hes1 downstream target genes.
-
Western Blotting: To analyze the protein levels of Hes1 and its downstream targets.
-
Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of Hes1 and the effect of this compound on its nuclear translocation.
-
Co-Immunoprecipitation (Co-IP): To confirm the this compound-stabilized interaction between Hes1 and PHB2.
Data Presentation
Table 1: Quantitative Analysis of this compound Activity
| Assay Type | Cell Line | Key Parameter Measured | Expected Result with this compound Treatment | Reference |
| Luciferase Reporter Assay | HEK293, RD | Luciferase activity from a Hes1-repressible promoter | Increased luciferase activity (de-repression) | [3] |
| Cell Proliferation Assay | HEK293 | EC50 | 0.3 µM | [1][4] |
| Cell Proliferation Assay | MIA PaCa-2 (pancreatic cancer) | Cell Growth | Dose-dependent reduction | [1][3] |
| Cell Cycle Analysis | HEK293 | Cell cycle distribution | G2/M arrest | [1][5] |
| qPCR | Various | mRNA levels of Hes1 target genes (e.g., ASCL1, NGN2, CDKN1A) | Increased mRNA levels | [9][10] |
| Western Blotting | Various | Protein levels of Hes1 target genes (e.g., p27Kip1) | Increased protein levels | [11] |
| Tumor Xenograft Model | Murine pancreatic tumor | Tumor volume | Significant reduction | [1][4] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Hes1 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HES1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Notch inhibitor screening reveals an unexpected HES1 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Hes1: the maestro in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The notch target gene HES1 regulates cell cycle inhibitor expression in the developing pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of JI051 and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI051 is a novel small molecule that has emerged as a promising modulator of the Notch signaling pathway, a critical regulator of cell fate decisions, proliferation, and differentiation.[1][2] Misregulation of this pathway is implicated in a variety of cancers. This compound exhibits its anticancer activity through a unique mechanism of action: it stabilizes the interaction between the transcriptional repressor Hairy and enhancer of split-1 (Hes1) and the prohibitin 2 (PHB2) chaperone protein.[1][2][3] This stabilization sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent repression of target genes. The net effect is an induction of G2/M cell-cycle arrest and an inhibition of cancer cell proliferation.[1][2][4]
These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel compounds with similar mechanisms of action. Detailed protocols for primary and secondary assays are provided to enable the efficient discovery and validation of next-generation Hes1 inhibitors.
Mechanism of Action of this compound
This compound functions by binding to PHB2, which enhances its interaction with Hes1.[1][2][3] This stabilized protein-protein interaction (PPI) effectively traps Hes1 in the cytoplasm, thereby inhibiting its function as a transcriptional repressor in the nucleus. The downstream consequences of this compound treatment include the de-repression of Hes1 target genes, leading to a halt in cell cycle progression at the G2/M phase.[1][2][4]
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound, providing key quantitative metrics for its biological effects.
| Parameter | Cell Line | Value | Reference |
| EC50 (Cell Proliferation) | HEK293 | 0.3 µM | [4] |
| IC50 (Growth Inhibition) | RD, SMS-CTR, Rh36 | 30-50 nM | [3] |
High-Throughput Screening Workflow
A tiered approach is recommended for screening for this compound analogs. This workflow is designed to efficiently identify potent and selective compounds that act through the desired mechanism.
Experimental Protocols
Primary Screening Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Hes1-PHB2 Interaction
This assay is designed to identify compounds that stabilize the interaction between Hes1 and PHB2 in a high-throughput format.
Materials:
-
Recombinant human His-tagged Hes1 protein
-
Recombinant human GST-tagged PHB2 protein
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Assay buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA)
-
384-well low-volume white microplates
-
Compound library dissolved in DMSO
-
HTRF-compatible microplate reader
Protocol:
-
Prepare a master mix of His-Hes1 and GST-PHB2 in assay buffer at a final concentration determined by prior optimization (typically in the low nanomolar range).
-
Dispense 5 µL of the protein master mix into each well of a 384-well plate.
-
Add 50 nL of compound from the library or DMSO (as a control) to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mix containing the anti-His-donor and anti-GST-acceptor antibodies in assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio (Acceptor emission / Donor emission) * 10,000. Compounds that stabilize the Hes1-PHB2 interaction will result in an increased HTRF ratio.
Secondary Screening Assay 1: Hes1 Transcriptional Reporter Assay
This cell-based assay validates the functional consequence of Hes1 cytoplasmic retention by measuring the activity of a Hes1-responsive reporter gene.[5][6]
Materials:
-
A suitable cell line (e.g., HEK293T)
-
A luciferase reporter plasmid containing a promoter with Hes1 binding sites (e.g., the p27Kip1 promoter).[5]
-
A constitutively active control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transient transfection reagent.
-
Cell culture medium and supplements.
-
384-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Co-transfect the cells with the Hes1-responsive luciferase reporter and the control Renilla reporter plasmids.
-
Seed the transfected cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Add compounds at various concentrations to the wells. Include a positive control (e.g., a known Hes1 inhibitor or this compound) and a negative control (DMSO).
-
Incubate the plates for 24-48 hours.
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the stop-and-glow reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Compounds that inhibit Hes1 transcriptional repression will show an increase in the normalized luciferase activity.
Secondary Screening Assay 2: High-Content Imaging for G2/M Cell Cycle Arrest
This assay provides phenotypic confirmation of the downstream cellular effect of Hes1 inhibition.[7]
Materials:
-
A cancer cell line sensitive to this compound (e.g., MIA PaCa-2 or a cell line identified as sensitive in initial proliferation screens).
-
Cell culture medium and supplements.
-
384-well imaging-compatible black, clear-bottom plates.
-
DNA stain (e.g., Hoechst 33342).
-
Antibody against a mitotic marker (e.g., anti-phospho-histone H3) and a corresponding fluorescently-labeled secondary antibody.
-
Fixation and permeabilization buffers.
-
High-content imaging system and analysis software.
Protocol:
-
Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with compounds at various concentrations for 24-48 hours.
-
Fix, permeabilize, and stain the cells with the DNA stain and the anti-phospho-histone H3 antibody followed by the fluorescent secondary antibody.
-
Acquire images of the cells using a high-content imaging system.
-
Analyze the images using software that can identify individual cells and quantify the intensity of the DNA stain and the mitotic marker.
-
Gate the cell populations based on DNA content (2N for G1, 4N for G2/M) and the intensity of the phospho-histone H3 stain (to identify mitotic cells).
-
Calculate the percentage of cells in the G2/M phase of the cell cycle for each treatment condition. Compounds that induce G2/M arrest will show a significant increase in the percentage of cells in this phase.
References
- 1. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hes1 Directly Controls Cell Proliferation through the Transcriptional Repression of p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions with JI051
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI051 is a novel small molecule that serves as a powerful tool for investigating protein-protein interactions (PPIs), specifically by stabilizing the interaction between the transcriptional repressor Hes1 and the chaperone protein Prohibitin 2 (PHB2).[1][2] This interaction sequesters Hes1 in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional repression of target genes. The downstream effect of this action is the induction of G2/M cell-cycle arrest, highlighting its potential as an anti-cancer agent.[1][2] These application notes provide detailed protocols for utilizing this compound to study the Hes1-PHB2 interaction and its cellular consequences.
Mechanism of Action
This compound was identified through a small-molecule screen as a compound that impairs the transcriptional repression ability of Hes1.[1] Unlike conventional inhibitors that block protein interactions, this compound acts as a molecular "glue," stabilizing the association between Hes1 and PHB2.[2] This stabilization occurs outside the nucleus, effectively trapping Hes1 in the cytoplasm and preventing it from carrying out its function as a nuclear transcription factor.[1][2]
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and its derivatives.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Cell Proliferation | HEK293 | EC50 | 0.3 µM | [1] |
| This compound | Cell Growth | MIA PaCa-2 | Effect | Dose-dependent reduction | [1] |
| JI130 | In Vivo Xenograft | Murine Pancreatic Tumor | Effect | Significant tumor volume reduction | [1] |
Signaling Pathway
The following diagram illustrates the canonical Hes1 signaling pathway and the mechanism of action of this compound. Hes1, a downstream target of the Notch signaling pathway, acts as a transcriptional repressor, inhibiting the expression of genes involved in cell differentiation and promoting proliferation. This compound stabilizes the interaction between Hes1 and PHB2 in the cytoplasm, preventing Hes1 from entering the nucleus and repressing its target genes.
Caption: The Hes1 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Mediated Hes1-PHB2 Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the stabilization of the Hes1-PHB2 interaction in the presence of this compound.
Materials:
-
Cells expressing endogenous or over-expressed tagged Hes1 and/or PHB2 (e.g., HEK293T, MIA PaCa-2)
-
This compound (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against Hes1 or PHB2 (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
Antibodies for Western blotting (anti-Hes1, anti-PHB2, and anti-tag if applicable)
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads using a magnetic stand.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-PHB2) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Hes1 and PHB2 to detect the co-immunoprecipitated proteins.
Expected Outcome: An increase in the amount of co-immunoprecipitated Hes1 with PHB2 (or vice versa) in this compound-treated samples compared to the DMSO control, indicating stabilization of the protein-protein interaction.
References
Application Notes and Protocols for Immunoprecipitation with JI051 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
JI051 is a small molecule compound that has been identified as a stabilizer of the interaction between the transcriptional repressor Hairy and enhancer of split-1 (Hes1) and Prohibitin 2 (PHB2). Hes1 is a key downstream effector of the Notch signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Aberrant Notch signaling is implicated in various cancers. This compound has been shown to impair the transcriptional repression activity of Hes1 by stabilizing its interaction with PHB2, leading to the retention of the Hes1-PHB2 complex in the cytoplasm. This sequestration prevents Hes1 from entering the nucleus and repressing its target genes, ultimately resulting in G2/M cell-cycle arrest.
These application notes provide a detailed protocol for performing co-immunoprecipitation (co-IP) to study the this compound-mediated stabilization of the Hes1-PHB2 interaction in a cell-based model.
Mechanism of Action of this compound
This compound was discovered through a screening of small molecules with indole-like pharmacophores designed to disrupt the interaction between Hes1 and its co-repressor, Transducin-like enhancer of split 1 (TLE1). Unexpectedly, this compound was found to not interact with TLE1 but instead to bind to PHB2. This binding stabilizes the association between PHB2 and Hes1. The resulting ternary complex (this compound-PHB2-Hes1) is predominantly localized in the cytoplasm, effectively reducing the nuclear concentration of Hes1 and thereby inhibiting its function as a transcriptional repressor.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound treatment. Under normal conditions, Hes1 can translocate to the nucleus to repress gene transcription. This compound treatment stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing this nuclear translocation and subsequent gene repression.
Data Presentation
The following table summarizes hypothetical quantitative data from a co-immunoprecipitation experiment designed to assess the effect of this compound on the Hes1-PHB2 interaction. The data represents the relative amount of Hes1 co-immunoprecipitated with PHB2, as determined by densitometry of Western blot bands.
| Treatment Group | This compound Concentration (µM) | Fold Change in Co-immunoprecipitated Hes1 (normalized to PHB2) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.0 | ± 0.15 |
| This compound | 0.1 | 1.8 | ± 0.20 |
| This compound | 0.5 | 3.2 | ± 0.35 |
| This compound | 1.0 | 4.5 | ± 0.40 |
Note: This table presents illustrative data based on published findings that this compound stabilizes the Hes1-PHB2 interaction. Actual results may vary depending on experimental conditions.
Experimental Protocols
Co-Immunoprecipitation of Endogenous Hes1 and PHB2 after this compound Treatment
This protocol is designed for researchers working with cultured mammalian cells, such as HEK293T, to investigate the in-cell stabilization of the Hes1-PHB2 interaction by this compound.
Materials:
-
Cell Line: HEK293T cells
-
Reagents:
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-Immunoprecipitation Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, with freshly added protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-Hes1, Mouse anti-PHB2
-
Control IgG: Rabbit IgG, Mouse IgG
-
Protein A/G magnetic beads
-
SDS-PAGE loading buffer
-
-
Equipment:
-
Cell culture incubator
-
Microcentrifuge
-
Magnetic rack
-
Vortexer
-
Apparatus for SDS-PAGE and Western blotting
-
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis/Wash Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Concentration Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with Co-IP Lysis/Wash Buffer.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of lysate, add 20 µL of Protein A/G magnetic bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-PHB2 antibody or control Mouse IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry and incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads.
-
Aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Hes1 and PHB2.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the co-immunoprecipitated Hes1 and the immunoprecipitated PHB2 using densitometry software.
-
Normalize the Hes1 signal to the PHB2 signal for each sample to account for any variations in immunoprecipitation efficiency.
-
Calculate the fold change in the Hes1-PHB2 interaction relative to the vehicle-treated control.
-
Conclusion
This document provides a comprehensive guide for investigating the effect of this compound on the Hes1-PHB2 protein-protein interaction using co-immunoprecipitation. The provided protocols and diagrams are intended to facilitate the design and execution of experiments aimed at understanding the molecular mechanism of this novel compound and its potential therapeutic applications. Adherence to proper controls and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
Troubleshooting & Optimization
JI051 solubility and stock solution preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JI051.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl sulfoxide (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 342.99 mM.[1] It is important to note that achieving this concentration may require sonication.[1]
Q3: How should I store the solid this compound powder?
A3: Solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in DMSO.
-
Cause: The concentration might be too high, or the DMSO might have absorbed moisture. DMSO is hygroscopic, which can significantly impact the solubility of some compounds.[1]
-
Solution:
Issue 2: Precipitation is observed in the stock solution after storage.
-
Cause: The compound may have come out of solution during storage, especially if it was stored at a lower temperature than recommended or if the solution was not fully dissolved initially.
-
Solution:
-
Warm the vial to room temperature.
-
Use sonication to redissolve the precipitate.[1]
-
Before use, ensure the solution is clear and free of any visible particles.
-
Issue 3: Inconsistent results are observed in cell-based assays.
-
Cause: The final concentration of DMSO in the cell culture medium may be too high, leading to cellular toxicity. Different cell lines can have varying sensitivities to DMSO.
-
Solution:
-
Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions and is at a level that is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%.
-
Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
-
Data and Protocols
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 342.99 | Requires sonication; use of new, anhydrous DMSO is recommended.[1] |
Preparation of this compound Stock Solution in DMSO
Here is a quick reference for preparing common stock concentrations:
| Desired Stock Concentration | Mass of this compound (for 1 mg) | Volume of DMSO | Mass of this compound (for 5 mg) | Volume of DMSO | Mass of this compound (for 10 mg) | Volume of DMSO |
| 1 mM | 1 mg | 2.7439 mL | 5 mg | 13.7197 mL | 10 mg | 27.4394 mL |
| 5 mM | 1 mg | 0.5488 mL | 5 mg | 2.7439 mL | 10 mg | 5.4879 mL |
| 10 mM | 1 mg | 0.2744 mL | 5 mg | 1.3720 mL | 10 mg | 2.7439 mL |
Data adapted from MedchemExpress.[1]
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
common issues with JI051 stability in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with JI051. This compound is a heterobifunctional molecule designed to induce the degradation of a specific target protein by hijacking the ubiquitin-proteasome system. This guide will help you address common stability and experimental issues to ensure successful outcomes.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Action |
| No target protein degradation observed. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce the formation of the ternary complex (Target Protein-JI051-E3 Ligase). 2. Insufficient Incubation Time: The degradation kinetics of the target protein may require a longer incubation period with this compound. 3. Low E3 Ligase Expression: The cell line being used may not express the E3 ligase recruited by this compound at sufficient levels for degradation to occur.[1] 4. Target Protein Stability: The intrinsic half-life of the target protein may be very short, making it difficult to observe further degradation.[2] | 1. Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 100 µM) to identify the optimal concentration for degradation.[1] 2. Time-Course Experiment: Conduct a time-course experiment at an optimal this compound concentration to determine the ideal incubation time for maximal degradation.[1] 3. Verify E3 Ligase Expression: Confirm the expression of the target E3 ligase in your cell line using techniques like Western Blotting or qPCR. 4. Assess Target Half-life: Determine the baseline half-life of your target protein in the absence of this compound. |
| Decreased degradation at high this compound concentrations (Hook Effect). | Formation of Unproductive Binary Complexes: At high concentrations, this compound can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[1][3] | 1. Refine Concentration Range: Use a more granular concentration range, especially at higher concentrations, to clearly define the hook effect.[1] 2. Determine Optimal Concentration (DC50 and Dmax): Identify the concentration that achieves maximum degradation (Dmax) and the concentration that achieves 50% degradation (DC50). Use concentrations at or below Dmax for future experiments.[1] |
| Observed off-target effects or cellular toxicity. | 1. Unintended Protein Degradation: this compound may be inducing the degradation of proteins other than the intended target.[3][4] 2. Off-Target Binding: The components of this compound may bind to other proteins, leading to unexpected pharmacology.[3] | 1. Global Proteomics: Perform global proteomic analysis (e.g., mass spectrometry) at shorter treatment times (< 6 hours) to identify direct off-target substrates of this compound.[5] 2. Control Experiments: Include control experiments with inactive epimers or molecules where the E3 ligase-binding or target-binding moiety is altered to distinguish between on-target and off-target effects.[2] |
| Poor solubility or aggregation of this compound. | Physicochemical Properties: PROTACs like this compound often have a high molecular weight and can be prone to poor solubility and aggregation in aqueous solutions.[6][7][8] | 1. Formulation Optimization: Experiment with different solvents or formulation vehicles to improve solubility.[6][8] 2. Solubility Measurement: Determine the aqueous solubility of this compound using methods like HPLC-UV or LC-MS.[] 3. Consider Analogs: If solubility issues persist, consider synthesizing and testing analogs of this compound with improved physicochemical properties. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for this compound?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule with three components: a ligand that binds to the protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. By binding to both the POI and the E3 ligase simultaneously, this compound forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[4][10]
Q2: How does the "hook effect" impact the interpretation of my experimental results?
A2: The hook effect is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC like this compound.[1] This can lead to a misinterpretation of the compound's potency. It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to avoid working in the range where the hook effect occurs.[1]
Q3: What are the key factors influencing the efficiency of this compound-mediated protein degradation?
A3: The efficiency of degradation is influenced by several factors, including:
-
Ternary Complex Formation and Stability: The ability of this compound to effectively bring the target protein and the E3 ligase together into a stable and productive ternary complex is critical.[10][11]
-
E3 Ligase Expression: The cell line used must express the specific E3 ligase that this compound recruits.
-
Target Protein Half-Life: Proteins with a naturally short half-life may be more challenging to show significant degradation.[2]
-
Cellular Localization: The target protein and the E3 ligase must be in the same cellular compartment for the ternary complex to form.[7]
Q4: How can I confirm that the observed protein degradation is due to the intended mechanism of this compound?
A4: To validate the mechanism of action, you should perform several control experiments:
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein.
-
Neddylation Inhibition: Pre-treatment with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) will inactivate cullin-RING E3 ligases and should prevent degradation.
-
Inactive Controls: Use an inactive version of this compound, for example, one with a mutated E3 ligase ligand, which should not induce degradation.[2]
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for this compound-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
Technical Support Center: Optimizing JI051 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of JI051 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that impairs the ability of the transcription factor Hes1 to repress transcription.[1][2] It functions by interacting with and stabilizing the prohibitin 2 (PHB2) chaperone protein's interaction with Hes1 outside of the nucleus.[1][2] This stabilization prevents Hes1 from entering the nucleus and repressing its target genes, ultimately leading to G2/M cell-cycle arrest and an inhibition of cell proliferation.[1]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a dose-response experiment is to use a broad range of concentrations spanning several orders of magnitude, centered around the known EC50 value. For this compound, an EC50 of 0.3 µM has been reported in HEK293 cells.[1][3] Therefore, a suggested starting range could be from 0.01 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q4: How long is this compound stable in cell culture medium?
A4: The stability of small molecules in cell culture media can be influenced by factors such as temperature, pH, and the presence of serum. It is best practice to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment. If you suspect instability, you can assess the compound's concentration in the medium over time using analytical methods like HPLC.
Quantitative Data
A summary of reported this compound activity in various cell lines is provided below. This table will be updated as more data becomes available.
| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Reference |
| HEK293 | Embryonic Kidney | Cell Proliferation | EC50 | 0.3 | [1][3] |
| MIA PaCa-2 | Pancreatic Cancer | Cell Growth | Dose-dependent reduction | - | [1] |
Signaling Pathway
Caption: this compound stabilizes the Hes1-PHB2 interaction in the cytoplasm, preventing Hes1 nuclear translocation and subsequent transcriptional repression of target genes, leading to G2/M cell cycle arrest.
Experimental Protocols
Protocol 1: Determining the IC50/EC50 of this compound using a Cell Viability Assay (e.g., MTT)
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (if using MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare a range of treatment concentrations (e.g., 10, 3, 1, 0.3, 0.1, 0.03, 0.01, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected biological effect (typically 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50/EC50 value.
-
Protocol 2: Assessing Cell Cycle Arrest using Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.3 µM, 1 µM, and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram (G1, S, G2/M phases).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak effect of this compound on cell viability/proliferation. | 1. Suboptimal concentration. | Perform a dose-response experiment with a wider range of concentrations. |
| 2. Insufficient incubation time. | Increase the incubation time (e.g., 48 or 72 hours). | |
| 3. Cell line insensitivity. | Confirm that the target pathway (Hes1 signaling) is active and important for proliferation in your chosen cell line. | |
| 4. Degraded compound. | Use a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles. | |
| High variability in assay results. | 1. Uneven cell seeding. | Ensure a homogenous cell suspension and consistent pipetting. |
| 2. Edge effects in multi-well plates. | Avoid using the outer wells or fill them with sterile PBS or media. | |
| 3. Compound precipitation. | Visually inspect for precipitation. If observed, try preparing fresh dilutions or using a lower final DMSO concentration. | |
| Observed cytotoxicity at low concentrations. | 1. Off-target effects. | Consider performing a kinase panel screen or other off-target profiling assays. Use a structurally different Hes1 inhibitor to see if the effect is replicated. |
| 2. Solvent toxicity. | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the highest DMSO concentration used. | |
| Inconsistent cell cycle analysis results. | 1. Improper cell fixation. | Ensure proper fixation with ice-cold 70% ethanol added dropwise while vortexing. |
| 2. Cell clumps. | Gently pipette to ensure a single-cell suspension before analysis. | |
| 3. Insufficient events collected. | Increase the number of events collected on the flow cytometer for better statistical analysis. |
Experimental Workflow and Troubleshooting Logic
Caption: A typical workflow for optimizing this compound concentration, from initial dose-response to pathway validation, with a basic troubleshooting decision tree for common issues.
References
troubleshooting JI051 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JI051 in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and application of this compound, with a focus on preventing and resolving precipitation in cell culture media.
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a stabilizer for the interaction between Hairy and enhancer of split homolog-1 (Hes1) and Prohibitin 2 (PHB2).[1] Hes1 is a transcriptional repressor and a downstream effector of the Notch signaling pathway, which is crucial for cell-cycle regulation, proliferation, and differentiation.[1] By stabilizing the Hes1-PHB2 interaction outside the nucleus, this compound induces G2/M cell-cycle arrest and inhibits cell proliferation.[1]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its hydrophobic nature. Several factors can contribute to this issue:
-
Exceeding Solubility Limit: The final concentration of this compound in the media may be higher than its aqueous solubility.
-
Improper Dissolution: The initial stock solution in an organic solvent (like DMSO) may not be fully dissolved.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to "crash out" of solution.[2]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce solubility.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH (due to CO2 in the incubator) can affect the solubility of the compound.[3]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
To avoid precipitation, a systematic approach to solution preparation and handling is recommended. Here are key troubleshooting steps:
-
Optimize Stock Solution Preparation: Ensure your this compound stock solution in 100% DMSO is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[3] Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Use a Step-wise Dilution Method: Avoid adding the concentrated DMSO stock directly to your final volume of media. Create an intermediate dilution of this compound in a small volume of serum-free medium first. Then, add this intermediate dilution to the final volume of complete medium. This gradual decrease in solvent concentration helps maintain solubility.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5% (v/v), to minimize both solvent-induced precipitation and cellular toxicity.
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium to prepare your final working solution. This minimizes temperature-related solubility changes.[3]
-
Determine Maximum Soluble Concentration: Before conducting your experiment, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Data Presentation
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 125 mg/mL (342.99 mM) | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.71 mM) | Results in a clear solution. | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.71 mM) | Results in a clear solution. | [3] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol outlines a method to determine the highest concentration of this compound that can be solubilized in a specific cell culture medium without precipitation.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade, anhydrous)
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming at 37°C.
-
-
Prepare Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform a two-step dilution to minimize the final DMSO concentration.
-
Intermediate Dilution: First, dilute the 50 mM stock solution 1:10 in serum-free medium to create a 5 mM intermediate stock.
-
Final Dilutions: Prepare a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by adding the appropriate volume of the 5 mM intermediate stock to your complete cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
-
-
Incubation and Observation:
-
Incubate the prepared solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and at the end of the incubation period).
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and examine for micro-precipitates.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
Hypothetical Results:
The following table illustrates potential outcomes from the protocol described above.
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation at 0h | Observation at 24h | Observation at 48h | Solubility Assessment |
| 1 | 0.02 | Clear | Clear | Clear | Soluble |
| 5 | 0.1 | Clear | Clear | Clear | Soluble |
| 10 | 0.2 | Clear | Clear | Clear | Soluble |
| 25 | 0.5 | Clear | Slight Cloudiness | Precipitate | Marginally Soluble |
| 50 | 1.0 | Clear | Precipitate | Heavy Precipitate | Insoluble |
| 100 | 2.0 | Immediate Precipitate | Heavy Precipitate | Heavy Precipitate | Insoluble |
Visualizations
Experimental Workflow for this compound Preparation
References
Determining the Effective Dose of JI051: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective dose of JI051, a small molecule inhibitor of the cancer-associated transcription factor Hes1. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the successful design and execution of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small organic molecule that indirectly inhibits the transcriptional repressor activity of Hairy and enhancer of split-1 (Hes1), a downstream effector of the Notch signaling pathway.[1][2] Instead of directly targeting Hes1 or its co-repressor TLE1, this compound interacts with prohibitin 2 (PHB2), a protein chaperone.[1][2] This interaction stabilizes the association between PHB2 and Hes1 in the cytoplasm, preventing Hes1 from translocating to the nucleus and repressing its target genes. This ultimately leads to a G2/M phase cell-cycle arrest in cancer cells.[1][2]
Q2: What is a good starting point for the effective dose of this compound in in vitro experiments?
A2: A good starting point for in vitro experiments is based on the published half-maximal effective concentration (EC50). In HEK293 cells, this compound was found to inhibit cell proliferation with an EC50 of 0.3 μM.[1][2] For other cell lines, it is recommended to perform a dose-response experiment to determine the optimal concentration.
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has been shown to inhibit the proliferation of human embryonic kidney (HEK293) cells.[1][2] Furthermore, it has demonstrated a dose-dependent reduction in the growth of the human pancreatic cancer cell line MIA PaCa-2.[1][2]
Q4: Has the in vivo efficacy of a related compound been evaluated?
A4: Yes, a structurally related compound, JI130, has been shown to significantly reduce tumor volume in a murine pancreatic tumor xenograft model, suggesting potential for in vivo anti-cancer activity for this class of compounds.[1][2]
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Effective Concentration (EC50) | Reference |
| HEK293 | Cell Proliferation | Inhibition of cell growth | 0.3 μM | [1][2] |
| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Not explicitly quantified | [1][2] |
Experimental Protocols
Cell Proliferation Assay (WST-8 Assay)
This protocol is adapted from the methodology used in the initial characterization of this compound to assess its effect on cell proliferation.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
HEK293 or other target cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Murine Pancreatic Tumor Xenograft Model
The following is a general protocol for establishing a pancreatic cancer xenograft model, similar to the one used to evaluate the related compound JI130.
Materials:
-
MIA PaCa-2 cells
-
Matrigel
-
Immunocompromised mice (e.g., nude mice)
-
This compound or related compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (or related compound) and vehicle control according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: Workflow for determining the in vitro effective dose of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no this compound activity | - Compound Degradation: Improper storage of this compound. - Incorrect Concentration: Errors in dilution calculations. - Cell Line Insensitivity: The target cell line may not be sensitive to Hes1 inhibition. | - Store this compound stock solutions at -20°C or -80°C and protect from light. - Double-check all calculations for serial dilutions. Prepare fresh dilutions for each experiment. - Confirm Hes1 expression in your cell line. Consider testing a cell line known to be sensitive (e.g., HEK293). |
| High variability between replicates | - Uneven Cell Seeding: Inconsistent number of cells per well. - Edge Effects: Evaporation from wells on the edge of the plate. - Pipetting Errors: Inaccurate dispensing of reagents. | - Ensure a homogenous cell suspension before seeding. Mix gently before aliquoting. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Use calibrated pipettes and ensure proper pipetting technique. |
| High background in WST-8 assay | - Contamination: Bacterial or fungal contamination of cell cultures. - High Cell Density: Too many cells seeded per well. | - Regularly check cultures for contamination. Use aseptic techniques. - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Unexpected cell morphology changes | - DMSO Toxicity: High concentrations of DMSO in the final culture medium. - Off-target Effects: this compound may have off-target effects at high concentrations. | - Ensure the final DMSO concentration does not exceed 0.5%. Run a DMSO-only control at the highest concentration used. - Perform a dose-response curve to identify a concentration range with the desired effect and minimal toxicity. |
References
Technical Support Center: Mitigating Off-Target Effects of JI051
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of JI051, a small molecule stabilizer of the Hes1-PHB2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small organic molecule that impairs the ability of the transcription factor Hairy and enhancer of split-1 (Hes1) to repress transcription.[1][2] It achieves this by interacting with prohibitin 2 (PHB2), a protein chaperone, and stabilizing the Hes1-PHB2 complex outside the nucleus. This sequestration of Hes1 leads to a G2/M cell-cycle arrest.[1][2]
Q2: What is the intended therapeutic target of this compound?
A2: The intended therapeutic effect of this compound is the inhibition of Hes1-mediated transcriptional repression, which is a critical downstream effector of the Notch signaling pathway.[1][2] Dysregulation of the Notch/Hes1 axis is implicated in several cancers, including pancreatic cancer.[1][2]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no publicly available data from comprehensive selectivity profiling or kinase screening specifically for this compound. Therefore, its off-target profile is not well-characterized. However, based on its mechanism of action involving direct binding to Prohibitin 2 (PHB2), potential off-target effects may arise from the modulation of other PHB2-interacting proteins or PHB2's diverse cellular functions.
Q4: What are the known functions of Prohibitin 2 (PHB2) that could contribute to off-target effects?
A4: PHB2 is a highly conserved protein with multiple functions in different cellular compartments, including mitochondria, the nucleus, and the cytoplasm.[1][2][3][4][5] Its functions include regulation of mitochondrial integrity and function, cell cycle progression, apoptosis, and signal transduction.[3][4][5] Therefore, a small molecule like this compound that binds to PHB2 could potentially interfere with these processes, leading to unintended cellular consequences.
Q5: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A5: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response analysis: On-target effects should correlate with the known potency of this compound for Hes1 inhibition (EC50 in HEK293 cells is 0.3 µM).[1][2]
-
Use of a structurally unrelated Hes1 inhibitor: If a different inhibitor targeting Hes1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Overexpression of a this compound-resistant mutant of PHB2 or a constitutively active form of a downstream Hes1 target could rescue the observed phenotype, indicating an on-target effect.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to PHB2 in cells.[6][7][8][9][10][11][12]
Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cellular Toxicity Observed
Possible Cause: The observed toxicity might be an off-target effect resulting from this compound's interaction with PHB2, which plays a crucial role in mitochondrial function and cell survival.[3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Experimental Protocols:
-
Mitochondrial Membrane Potential Assay:
-
Seed cells in a 96-well plate and treat with a dose range of this compound for the desired time.
-
Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate cells with a fluorescent mitochondrial membrane potential dye (e.g., JC-1, TMRE) according to the manufacturer's protocol.
-
Measure fluorescence using a plate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or red fluorescence (for TMRE) indicates depolarization.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Treat cells with this compound as described above.
-
Include a positive control for ROS induction (e.g., H2O2).
-
Incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFDA, CellROX) following the manufacturer's instructions.
-
Measure fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates elevated ROS levels.
-
Issue 2: Phenotype Does Not Correlate with Known Hes1 Function
Possible Cause: The observed phenotype may be due to the modulation of a PHB2-regulated pathway that is independent of Hes1. PHB2 has numerous interaction partners and functions in various cellular processes.[1][3][4][5][13][14][15][16][17][18]
Logical Flow for Investigation:
Caption: Investigation flow for phenotypes unrelated to Hes1.
Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP) of PHB2:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer.
-
Incubate cell lysates with an antibody against PHB2 or a control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting for known PHB2 interactors or by mass spectrometry to identify novel binding partners affected by this compound.
-
Data Presentation
Table 1: Key Molecular Characteristics of this compound
| Parameter | Value | Reference |
| Target | Hes1 (functional) / PHB2 (direct binding) | [1][2] |
| Mechanism of Action | Stabilizes Hes1-PHB2 interaction, sequestering Hes1 | [1][2] |
| Cellular Effect | G2/M cell-cycle arrest | [1][2] |
| EC50 (HEK293 cell proliferation) | 0.3 µM | [1][2] |
Table 2: Potential Off-Target Liabilities Based on PHB2 Function
| Cellular Process Regulated by PHB2 | Potential Off-Target Effect of this compound | Experimental Assay to Investigate |
| Mitochondrial Respiration | Impaired ATP production, cellular stress | Seahorse XF Analyzer, ATP quantification assay |
| Mitochondrial Biogenesis | Altered mitochondrial mass | MitoTracker staining, qPCR for mitochondrial DNA |
| Apoptosis Regulation | Unintended pro- or anti-apoptotic effects | Annexin V/PI staining, Caspase activity assays |
| Cell Cycle Control | Cell cycle arrest at other phases | Flow cytometry for cell cycle analysis |
| Signal Transduction (e.g., Estrogen Receptor signaling) | Modulation of hormone signaling pathways | Reporter gene assays for specific pathways |
Signaling Pathway Diagrams
This compound On-Target Signaling Pathway:
Caption: On-target mechanism of this compound action.
Hypothesized Off-Target Pathway via Mitochondrial Modulation:
Caption: Potential off-target effects of this compound on mitochondrial function.
References
- 1. The Role of Prohibitin-2 in Diseases [imrpress.com]
- 2. Prohibitin 2: A key regulator of cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]
- 4. HES1 is a novel interactor of the Fanconi anemia core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. youtube.com [youtube.com]
- 13. uniprot.org [uniprot.org]
- 14. tandfonline.com [tandfonline.com]
- 15. interactome-atlas.org [interactome-atlas.org]
- 16. Prohibitin 2 is Involved in Parkin-Mediated Mitophagy in Urothelial Cells of Cattle Infected with Bovine Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PHB2 prohibitin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. PHB2 - Wikipedia [en.wikipedia.org]
JI051 Experimental Variability and Reproducibility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the HES1 inhibitor, JI051. The information is designed to address specific issues that may arise during experimentation, with a focus on improving reproducibility and understanding variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that inhibits the function of Hairy and Enhancer of Split 1 (HES1), a transcription factor involved in cell cycle regulation, proliferation, and differentiation.[1] HES1 is a downstream target of the Notch signaling pathway.[1][2] this compound does not directly inhibit HES1's transcriptional repression activity in the nucleus. Instead, it acts as a stabilizer of the interaction between HES1 and Prohibitin 2 (PHB2), a protein chaperone, outside the nucleus.[1][2] This stabilized interaction leads to G2/M cell-cycle arrest.[1][2]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in various cancer cell lines. It inhibited the proliferation of HEK293 cells with an EC50 of 0.3 µM.[1] Additionally, this compound has been shown to dose-dependently reduce the growth of the human pancreatic cancer cell line MIA PaCa-2.[1]
Q3: What are the key signaling pathways that regulate HES1, the target of this compound?
A3: HES1 is a crucial downstream effector of the Notch signaling pathway.[1][2] Its expression and activity are also regulated by other major signaling pathways, including the Hedgehog and Wnt pathways.[1] Aberrant activity in these pathways is a common characteristic of many cancers.[1]
Troubleshooting Guides
Co-Immunoprecipitation (Co-IP) of HES1-PHB2
Issue: Low or no detection of the interacting protein (prey) in the co-IP eluate.
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer | The detergent in the lysis buffer may be too harsh and disrupting the HES1-PHB2 interaction. Consider using a milder detergent like NP-40 or Triton X-100 instead of SDS. The salt concentration may also need optimization; start with 150 mM NaCl and adjust as needed. |
| Inefficient Antibody Binding | Ensure the antibody used for immunoprecipitation (the "bait" antibody, e.g., anti-HES1 or anti-PHB2) is validated for IP. Use a sufficient amount of antibody and incubate overnight at 4°C to maximize binding. |
| Low Protein Expression | Confirm the expression of both HES1 and PHB2 in your cell lysate via Western blot (input control). If expression is low, you may need to increase the amount of total protein used for the IP. |
| This compound Concentration and Incubation Time | The stabilizing effect of this compound is crucial. Ensure you are using an effective concentration (e.g., in the range of the EC50) and an adequate incubation time to allow for the stabilization of the HES1-PHB2 complex before cell lysis. |
Cell Proliferation (MTT) Assay Variability
Issue: High variability in cell viability readings between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. Pay attention to the "edge effect" in 96-well plates by not using the outer wells or by filling them with sterile PBS. |
| This compound Precipitation | This compound, like many small molecules, may precipitate at higher concentrations or in certain media. Visually inspect the media for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent (ensure the solvent concentration is consistent across all wells and non-toxic to the cells). |
| Incomplete Formazan Solubilization | After the MTT incubation, ensure the formazan crystals are completely dissolved by the solubilization buffer. Inadequate mixing can lead to artificially low absorbance readings. Mix thoroughly and visually inspect the wells for any remaining crystals before reading the plate. |
| Interference from this compound | Some chemical compounds can interfere with the MTT assay by directly reducing the MTT reagent. Include a "no-cell" control with media and this compound at the highest concentration to check for any chemical interference. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HEK293 | Embryonic Kidney | EC50 | 0.3 | [1] |
| MIA PaCa-2 | Pancreatic | Dose-dependent growth reduction | Not specified | [1] |
Further studies are required to establish specific IC50/EC50 values for this compound across a broader range of cancer cell lines.
Experimental Protocols
Co-Immunoprecipitation of HES1 and PHB2
This protocol is designed to verify the this compound-stabilized interaction between HES1 and PHB2.
-
Cell Culture and Treatment:
-
Culture HEK293 or MIA PaCa-2 cells to 70-80% confluency.
-
Treat cells with an appropriate concentration of this compound (e.g., 0.5 - 5 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-HES1 or anti-PHB2 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluates by Western blotting using antibodies against HES1 and PHB2. An increased amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates stabilization of the interaction.
-
Western Blotting for HES1 and PHB2
-
Sample Preparation: Prepare cell lysates as described in the co-immunoprecipitation protocol. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HES1, PHB2, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value.
Visualizations
References
long-term storage conditions for JI051
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and experimental use of JI051.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least one to two years.[1][2] Always refer to the Certificate of Analysis (COA) provided with your specific lot for the most accurate expiration date. For short-term storage, keeping it in a cool, dry place at 0-4°C is also an option.[3]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C and are generally usable for up to one month.[3] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[3] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[1]
Q3: What is the mechanism of action of this compound?
This compound functions as a stabilizer of the interaction between Hairy and enhancer of split-1 (Hes1) and Prohibitin 2 (PHB2).[1][4][5] Hes1 is a transcriptional repressor and a downstream effector of the Notch signaling pathway.[4][6] By stabilizing the Hes1-PHB2 complex outside the nucleus, this compound inhibits Hes1's transcriptional repression activity, leading to G2/M cell-cycle arrest.[4][7]
Q4: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] For in vivo studies, a common practice is to first dissolve this compound in DMSO to create a stock solution and then dilute it with other vehicles such as PEG300, Tween-80, saline, or corn oil to prepare the final working solution.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during working solution preparation. | The compound may be coming out of solution when the DMSO stock is diluted in an aqueous buffer. The order of solvent addition might be incorrect. | Ensure that the solvents are added in the correct order and that the solution is clear before adding the next solvent.[5][8] Using physical methods such as vortexing, sonication, or a gentle warming in a water bath can help in redissolving the compound.[5][8] |
| Inconsistent experimental results. | Improper storage of stock solutions (e.g., multiple freeze-thaw cycles). Degradation of the compound in solution over time. | Aliquot stock solutions to minimize freeze-thaw cycles.[3] Use thawed aliquots within two weeks when stored at 4°C.[3] For sensitive experiments, always use freshly prepared working solutions.[1] |
| Low efficacy in cell-based assays. | The compound may not have been fully dissolved. The final concentration of DMSO might be affecting the cells. | Visually inspect the solution to ensure there is no precipitate. Consider gentle warming or sonication to aid dissolution. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). |
| Toxicity observed in animal models. | The concentration of DMSO in the final formulation for in vivo experiments may be too high. | When preparing formulations for animal studies from a DMSO stock, ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.[3] |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 1-2 years[1][2] | Store in a dry place. Refer to the product-specific COA. |
| 0-4°C | Short-term | Keep in a cool and dry place.[3] | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| Thawed Aliquot | 4°C | Up to 2 weeks[3] | |
| In Vivo Working Solution | N/A | Same day use | It is recommended to prepare fresh for each experiment.[1] |
Experimental Protocols
Protocol: Preparation of this compound for In Vivo Studies
This protocol is a general guideline for preparing a this compound working solution for administration in animal models.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is completely dissolved. Sonication or gentle warming may be used to facilitate dissolution.
-
Prepare Vehicle Mixture: In a separate tube, mix the required volumes of PEG300 and Tween-80.
-
Combine and Mix: Add the this compound DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly until a clear solution is obtained.[1]
-
Final Dilution: Add the saline to the mixture to achieve the final desired concentration of this compound and vehicle components.[1] Mix until the solution is homogeneous.
-
Administration: The working solution should be prepared fresh on the day of dosing and administered according to your experimental plan.
Note: The final concentrations of each component should be optimized for your specific animal model and administration route.
Visualizations
This compound Mechanism of Action
Caption: this compound stabilizes the Hes1-PHB2 complex in the cytoplasm, inhibiting Hes1's nuclear function.
Experimental Workflow: In Vivo Study Preparation
Caption: Workflow for preparing this compound working solution for in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. dbaitalia.it [dbaitalia.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting JI051 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Hes1 inhibitor, JI051, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the transcriptional repressor Hairy and enhancer of split-1 (Hes1). It functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone, outside of the nucleus. This sequestration of the Hes1-PHB2 complex in the cytoplasm prevents Hes1 from translocating to the nucleus and repressing its target genes, ultimately leading to a G2/M phase cell-cycle arrest in cancer cells.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action and common patterns of drug resistance in cancer, potential mechanisms can be broadly categorized as either target-related or non-target-related.
Target-Related Mechanisms:
-
Upregulation of Hes1: Increased expression of the drug's primary target, Hes1, can titrate out the inhibitor, requiring higher concentrations to achieve the same therapeutic effect. Overexpression of Hes1 has been linked to multidrug resistance in several cancers.[1][2][3]
-
Alterations in the Hes1-PHB2 Interaction: Mutations or post-translational modifications in Hes1 or PHB2 could disrupt the binding site of this compound or alter the stability of the drug-induced complex, rendering the inhibitor less effective.
-
Increased Nuclear Import or Decreased Cytoplasmic Retention of Hes1: Changes in the cellular machinery responsible for protein localization could favor the nuclear accumulation of Hes1, even in the presence of this compound.
Non-Target-Related Mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the G2/M arrest induced by this compound. Key pathways that regulate Hes1 and could be involved include Notch, Hedgehog, and Wnt.[1][4][5][6][7] Activation of pro-survival pathways like PI3K/AKT has also been implicated in resistance to Notch inhibitors.[5][8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][10]
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more rapidly.
-
Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, a mechanism associated with PHB2, could counteract the cytotoxic effects of this compound-induced cell cycle arrest.[11][12]
Troubleshooting Guides
Problem 1: Decreased Potency of this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line, it is crucial to systematically investigate the potential underlying resistance mechanisms.
Initial Assessment:
-
Confirm Drug Integrity: Ensure the this compound compound has not degraded. Use a fresh stock and verify its concentration.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Generate a Resistant Cell Line (for further studies): If the resistance is persistent, it is advisable to formally generate a this compound-resistant cell line for detailed molecular analysis.
Experimental Workflow for Investigating Decreased Potency:
Caption: Experimental workflow for troubleshooting decreased this compound potency.
Table 1: Summary of Troubleshooting Experiments for Decreased this compound Potency
| Potential Mechanism | Recommended Experiment | Expected Outcome in Resistant Cells |
| Target Upregulation | Western Blot for Hes1 and PHB2 | Increased protein levels of Hes1. |
| qPCR for HES1 and PHB2 mRNA | Increased mRNA levels of HES1. | |
| Altered Target Interaction | Co-Immunoprecipitation of Hes1 and PHB2 | Decreased interaction between Hes1 and PHB2 in the presence of this compound. |
| Altered Target Localization | Immunofluorescence for Hes1 | Increased nuclear localization of Hes1 despite this compound treatment. |
| Increased Drug Efflux | Rhodamine 123 Efflux Assay | Increased efflux of rhodamine 123, which can be reversed by known ABC transporter inhibitors. |
| Bypass Pathway Activation | Western Blot for key pathway proteins (e.g., p-AKT, Gli1, active β-catenin) | Increased phosphorylation or expression of key downstream effectors of pro-survival pathways. |
| Restoration of Hes1 Activity | Hes1 Luciferase Reporter Assay | Increased luciferase activity, indicating restored Hes1-mediated transcriptional repression. |
Problem 2: Cells Escape this compound-Induced G2/M Arrest
If your cells initially arrest in the G2/M phase in response to this compound but then resume proliferation, this suggests an adaptation to the drug's effects.
Experimental Workflow for Investigating Escape from Cell Cycle Arrest:
Caption: Workflow for investigating escape from this compound-induced cell cycle arrest.
Table 2: Troubleshooting Escape from G2/M Arrest
| Potential Cause | Recommended Experiment | Expected Outcome in Escaped Cells |
| Altered Cell Cycle Machinery | Flow Cytometry with Propidium Iodide Staining | A decrease in the G2/M population and an increase in the G1 and S phase populations over time in the presence of this compound. |
| Western Blot for G2/M checkpoint proteins (e.g., Cyclin B1, CDK1) | Altered expression or phosphorylation status of key G2/M regulators. | |
| Activation of Pro-proliferative Signaling | Western Blot for PI3K/AKT pathway components (p-AKT, p-mTOR) | Increased phosphorylation of AKT and other downstream effectors. |
| Validation of Bypass Pathway | Combination treatment with specific inhibitors (e.g., CDK4/6 inhibitors, PI3K inhibitors) | Re-sensitization of resistant cells to this compound, leading to a sustained G2/M arrest. |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[6][9][10][13][14]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the Resistant Line: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line to quantify the fold-resistance compared to the parental line.
-
Cryopreserve: Cryopreserve the resistant cells at different stages of selection.
Protocol 2: Hes1 Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the transcriptional activity of Hes1 by using a reporter plasmid containing Hes1 binding sites upstream of a luciferase gene.[15][16][17][18][19]
Materials:
-
Hes1 luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Parental and this compound-resistant cells
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the parental and resistant cells in a 24- or 48-well plate.
-
Transfection: Co-transfect the cells with the Hes1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound at various concentrations.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between the parental and resistant cells. A higher relative luciferase activity in resistant cells treated with this compound suggests a failure of the drug to inhibit Hes1-mediated transcription.
Protocol 3: Co-Immunoprecipitation (Co-IP) of Hes1 and PHB2
This protocol is used to assess the in-cell interaction between Hes1 and PHB2 in the presence or absence of this compound.[2][3][5][7][8]
Materials:
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Parental and this compound-resistant cells
-
This compound
-
Lysis buffer (non-denaturing)
-
Antibody against Hes1 or PHB2 for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Antibodies against Hes1 and PHB2 for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat the cells with this compound or vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (e.g., anti-Hes1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both Hes1 and PHB2. The presence of PHB2 in the Hes1 immunoprecipitate (and vice versa) indicates an interaction.
Protocol 4: Rhodamine 123 Efflux Assay for ABC Transporter Activity
This flow cytometry-based assay measures the function of ABC transporters like P-gp by quantifying the efflux of the fluorescent substrate rhodamine 123.[12][20][21][22][23]
Materials:
-
Parental and this compound-resistant cells
-
Rhodamine 123
-
Known ABC transporter inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in a suitable buffer.
-
Loading: Incubate the cells with rhodamine 123 for a defined period (e.g., 30-60 minutes) to allow for its uptake.
-
Efflux: Wash the cells to remove extracellular rhodamine 123 and resuspend them in a fresh medium with or without an ABC transporter inhibitor. Incubate for another period (e.g., 1-2 hours) to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer.
-
Data Interpretation: Resistant cells with high ABC transporter activity will show lower intracellular fluorescence due to increased efflux of rhodamine 123. This reduced fluorescence should be reversed in the presence of an ABC transporter inhibitor.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[1][4][11][24][25]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound or vehicle control for the desired time points.
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and then stain with the PI/RNase A solution.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
By utilizing these FAQs, troubleshooting guides, and detailed protocols, researchers can systematically investigate and potentially overcome resistance to this compound in their cancer cell models.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. assaygenie.com [assaygenie.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocat.com [biocat.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 25. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Improving the Bioavailability of JI051 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the bioavailability of JI051 for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known solubility properties?
A1: this compound is a small molecule stabilizer of the Hes1-PHB2 interaction, which has shown anti-cancer activity by inducing cell-cycle arrest.[1][2][3][4] Its chemical structure suggests it is a lipophilic compound. Experimental data indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo use, formulations with PEG300, Tween-80, and saline, or with corn oil have been suggested.[1]
Q2: Why is improving the bioavailability of this compound important for in vivo studies?
A2: Achieving adequate bioavailability is crucial to ensure that a sufficient concentration of this compound reaches the target site of action to exert its therapeutic effect.[5][6][7] Poor bioavailability can lead to variable and suboptimal drug exposure, potentially resulting in inconclusive or misleading results in preclinical studies.[5][6]
Q3: What are the common challenges in achieving good bioavailability for compounds like this compound?
A3: Compounds with poor aqueous solubility, like many small molecule inhibitors, often face challenges with dissolution and absorption in the gastrointestinal tract, which can limit their oral bioavailability.[5][6][7][8] Other factors include first-pass metabolism and potential efflux by transporters.[7][9]
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of this compound in pilot in vivo studies.
Possible Cause: Poor dissolution and/or absorption of this compound from the administered formulation.
Troubleshooting Steps:
-
Optimize the Formulation: If you are observing low plasma concentrations, consider reformulating this compound to improve its solubility and dissolution rate. Several strategies can be employed, as detailed in the table below.
-
Particle Size Reduction: Decreasing the particle size of this compound can increase its surface area, leading to faster dissolution.[5][10][11] Techniques like micronization or nanosuspension can be explored.[11][12]
-
Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based delivery systems are often effective.[7][9][10] Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5][7]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5][8][10]
Table 1: Formulation Strategies to Enhance this compound Bioavailability
| Formulation Strategy | Description | Potential Advantages for this compound |
| Particle Size Reduction | Reducing the particle size of the drug to increase surface area.[5][11] | Enhanced dissolution rate.[11][12] |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving this compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the GI tract.[5][7] | Improved solubility and potential to bypass first-pass metabolism via lymphatic uptake.[7][9] |
| Solid Dispersions | Dispersing this compound in a solid hydrophilic carrier matrix.[5][10] | Increased dissolution rate and solubility.[5] |
| Cyclodextrin Complexation | Encapsulating this compound within cyclodextrin molecules to form an inclusion complex.[5][8] | Enhanced aqueous solubility.[5] |
| Prodrug Approach | Modifying the chemical structure of this compound to a more soluble form that converts to the active drug in vivo.[6] | Improved absorption.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a nanosuspension of this compound to improve its dissolution rate and bioavailability.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
High-pressure homogenizer or bead mill
-
Particle size analyzer
Methodology:
-
Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in the stabilizer solution.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20 cycles). Alternatively, use a bead mill with appropriate grinding media.
-
Monitor the particle size distribution of the suspension using a particle size analyzer. Continue homogenization until the desired particle size (e.g., <200 nm) is achieved.
-
The final nanosuspension can be used for oral or parenteral administration.
Protocol 2: In Vivo Bioavailability Assessment of Different this compound Formulations
Objective: To compare the pharmacokinetic profiles of different this compound formulations in a rodent model.
Materials:
-
This compound formulations (e.g., nanosuspension, SEDDS, standard suspension in vehicle)
-
Male Sprague-Dawley rats (or other appropriate species)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for this compound quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into groups, with each group receiving a different this compound formulation.
-
Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each formulation.
Table 2: Hypothetical Pharmacokinetic Data for Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) |
| Standard Suspension | 150 ± 35 | 4.0 ± 1.2 | 1200 ± 250 |
| Nanosuspension | 450 ± 70 | 1.5 ± 0.5 | 3800 ± 500 |
| SEDDS | 600 ± 95 | 1.0 ± 0.3 | 5500 ± 750 |
Data are presented as mean ± SD and are for illustrative purposes only.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Improving this compound Bioavailability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Hes1 Inhibitors: JI051 and JI130
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the Hairy and enhancer of split-1 (Hes1) transcription factor, JI051 and JI130. Both compounds operate through a novel mechanism of action, stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), ultimately leading to the inhibition of Hes1-mediated transcriptional repression. This guide summarizes the available experimental data on their efficacy, provides detailed experimental protocols, and visualizes the key pathways and workflows.
Mechanism of Action: Stabilizing the Hes1-PHB2 Interaction
This compound and its derivative, JI130, were identified through a small-molecule screen aimed at discovering compounds that could disrupt the function of the Hes1 transcription factor, a downstream effector of the Notch signaling pathway.[1] Unexpectedly, the target of these compounds was not a direct interaction with Hes1's known co-repressors, but rather the stabilization of a novel interaction with the protein chaperone PHB2.[2] By binding to PHB2, this compound and JI130 promote the sequestration of Hes1 outside the nucleus, preventing it from repressing its target genes. This leads to cell cycle arrest at the G2/M phase.[2]
Below is a diagram illustrating the proposed mechanism of action for this compound and JI130.
Caption: Proposed mechanism of this compound and JI130.
Comparative Efficacy Data
Direct comparative efficacy data for this compound and JI130 in the same experimental system is limited in the primary literature. However, the available data for each compound in different models are summarized below. It is noted that JI130 was developed as a derivative of this compound with improved solubility.[3]
| Compound | Assay Type | Cell Line | Efficacy Metric | Value | Reference |
| This compound | Cell Proliferation | HEK293 | EC50 | 0.3 µM | [2] |
| This compound | Cell Growth | MIA PaCa-2 | - | Dose-dependent reduction | [2] |
| JI130 | Cell Growth | MIA PaCa-2 | IC50 | 49 nM | [3][4] |
| JI130 | In vivo tumor growth | Murine pancreatic tumor xenograft (MIA PaCa-2) | - | Significant tumor volume reduction | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and JI130.
Cell Proliferation Assay (for this compound)
This protocol was used to determine the EC50 of this compound in HEK293 cells.
-
Cell Seeding: HEK293 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with various concentrations of this compound (ranging from 0.1 to 10 µM).
-
Incubation: The cells were incubated for 24 hours.
-
Viability Assessment: Cell viability was measured using a tetrazolium salt-based assay (WST-8). The absorbance was read at 450 nm.
-
Data Analysis: The EC50 value was calculated from the dose-response curve.
In Vivo Murine Pancreatic Tumor Xenograft Model (for JI130)
This protocol was used to assess the in vivo efficacy of JI130.
-
Cell Implantation: Human pancreatic cancer cells (MIA PaCa-2) were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were treated with JI130 (specific dosage and administration route as detailed in the primary study). A control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured at regular intervals using calipers.
-
Data Analysis: The tumor growth curves of the treated group were compared to the control group to determine the effect of JI130 on tumor growth.
The experimental workflow for identifying and validating these Hes1 inhibitors is depicted in the following diagram.
Caption: Discovery and validation workflow.
Summary and Conclusion
This compound and JI130 represent a novel class of Hes1 inhibitors that function by stabilizing the Hes1-PHB2 protein-protein interaction. While both compounds have demonstrated anti-proliferative effects, JI130, a derivative of this compound with enhanced solubility, has shown significant in vivo efficacy in a pancreatic cancer model. The provided data indicates that JI130 is a more potent inhibitor in the MIA PaCa-2 cell line (IC50 = 49 nM) compared to the EC50 of this compound in HEK293 cells (0.3 µM). However, a direct comparison in the same cell line and assay is not available in the primary literature, highlighting an area for future research. The detailed experimental protocols provided in this guide should aid researchers in designing further studies to directly compare the efficacy and elucidate the full therapeutic potential of these compounds.
References
- 1. Notch inhibitor screening reveals an unexpected HES1 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Validating the Impact of JI051 on Hes1 Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JI051, a novel small molecule inhibitor of the Hairy and Enhancer of Split 1 (Hes1) transcription factor. We will delve into its mechanism of action and compare its effects on Hes1 downstream targets with other alternative inhibitory approaches. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying biological pathways and experimental workflows.
Introduction to this compound and the Hes1 Signaling Pathway
Hes1 is a basic helix-loop-helix (bHLH) transcription factor and a key downstream effector of the Notch signaling pathway.[1] The Notch pathway is a highly conserved signaling cascade that plays a critical role in cell fate determination, proliferation, differentiation, and apoptosis. Dysregulation of the Notch/Hes1 axis is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.
This compound is a small molecule that impairs the transcriptional repressor function of Hes1.[1] Unlike initial hypotheses, this compound does not function by directly blocking the interaction between Hes1 and its co-repressor TLE1. Instead, it interacts with Prohibitin 2 (PHB2), a protein chaperone.[1][2] this compound stabilizes the interaction between Hes1 and PHB2 in the cytoplasm, preventing Hes1 from translocating to the nucleus to repress its target genes.[1][2] This ultimately leads to cell cycle arrest at the G2/M phase and inhibits cell proliferation.[1][2]
Comparative Analysis of Hes1 Inhibition
The efficacy of this compound in modulating Hes1 activity can be compared to other strategies targeting the Notch/Hes1 pathway. These alternatives include direct Hes1 inhibitors with different mechanisms of action and indirect approaches like the inhibition of γ-secretase, a key enzyme in the Notch signaling cascade.
Data Presentation: Quantitative Effects on Hes1 and Downstream Targets
The following table summarizes the quantitative effects of this compound and its more potent derivative, JI130, in comparison to other Hes1 inhibitors. The data is compiled from various studies and presented to facilitate a clear comparison of their potency and impact on Hes1 downstream targets.
| Inhibitor/Method | Target | Cell Line(s) | Quantitative Effect | Reference(s) |
| This compound | Hes1 (via PHB2 stabilization) | HEK293 | EC50 = 0.3 µM (inhibition of cell proliferation) | [1] |
| MIA PaCa-2 | Dose-dependent reduction in cell growth | [2] | ||
| JI130 | Hes1 (via PHB2 stabilization) | Fusion-Negative Rhabdomyosarcoma (FN-RMS) | IC50 in the low-nanomolar range (inhibition of cell growth) | [3] |
| Hes1 shRNA | Hes1 | Fusion-Negative Rhabdomyosarcoma (FN-RMS) | Decreased YAP1 mRNA expression, Increased CDKN1C mRNA expression | [4] |
| PIP-RBPJ-1 | Hes1 (DNA-binding inhibitor) | Human Neural Stem Cells (hNSCs) | Significant induction of ASCL1 and NGN2 mRNA expression | |
| γ-Secretase Inhibitors (GSIs) | Notch Signaling (indirectly Hes1) | Various Cancer Cell Lines | Decreased HES1 mRNA and protein expression |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of this compound's effect on Hes1 downstream targets.
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of Hes1 downstream target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cells treated with this compound or a vehicle control using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., YAP1, CDKN1C, ASCL1, NGN2, p27Kip1, MYOD1, MYOG) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in this compound-treated cells compared to the control, using the ΔΔCt method.[5]
Western Blotting
This method is used to detect and quantify the protein levels of Hes1 and its downstream targets.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with primary antibodies specific for the target proteins (e.g., Hes1, p57, MYOD1, MYOG) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[6]
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the Hes1 promoter.
Protocol:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the Hes1 promoter and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Hes1 promoter activity.
Mandatory Visualizations
Hes1 Signaling Pathway and this compound's Point of Intervention
Caption: Hes1 signaling and the mechanism of this compound.
Experimental Workflow for Validating this compound's Effect
Caption: Workflow for validating this compound's efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and targeting of a HES1‐YAP1‐CDKN1C functional interaction in fusion‐negative rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of JI051 and γ-Secretase Inhibitors in Targeting the Notch Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers. This has led to the development of therapeutic agents aimed at inhibiting this pathway. Among these are the well-established γ-secretase inhibitors (GSIs) and emerging small molecules like JI051. This guide provides a comparative analysis of this compound and GSIs, focusing on their mechanisms of action, efficacy, and potential toxicities, supported by available experimental data.
At a Glance: this compound vs. γ-Secretase Inhibitors
| Feature | This compound | γ-Secretase Inhibitors (GSIs) |
| Target | Hes1-PHB2 Interaction | γ-Secretase Complex |
| Mechanism of Action | Stabilizes the interaction between Hes1 and Prohibitin 2 (PHB2) outside the nucleus, preventing Hes1-mediated transcription. | Inhibit the proteolytic activity of the γ-secretase enzyme, preventing the cleavage and activation of Notch receptors and other substrates like APP. |
| Point of Intervention | Downstream in the Notch signaling pathway (transcription factor level). | Upstream in the Notch signaling pathway (receptor activation). |
| Reported Efficacy | Induces G2/M cell-cycle arrest; EC50 of 0.3 µM in HEK293 cells; reduces growth of human pancreatic cancer cells.[1] | Have shown preclinical efficacy in reducing cancer stem-like cell populations and inducing apoptosis.[2][3] Clinical responses have been observed in some solid tumors, but overall clinical benefit has been limited.[2][4] |
| Potential for Off-Target Effects | Potentially lower, as it targets a specific downstream effector. | High, due to the inhibition of over 100 known γ-secretase substrates, leading to mechanism-based toxicities.[1] |
| Known Toxicities | Specific toxicity profile not yet extensively characterized. | Gastrointestinal toxicity (goblet cell hyperplasia), thymus atrophy, and effects on lymphocytes due to Notch inhibition in healthy tissues.[5] |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and γ-secretase inhibitors lies in their point of intervention within the Notch signaling cascade.
γ-Secretase Inhibitors (GSIs): Upstream Blockade
GSIs act at an early and critical step of the Notch signaling pathway. The γ-secretase complex is an intramembrane protease responsible for the final cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate the transcription of target genes, including Hes1. By inhibiting γ-secretase, GSIs prevent the generation of NICD, thereby shutting down the entire downstream signaling cascade. However, the γ-secretase complex has numerous other substrates, and inhibiting its function can lead to a broad range of biological effects and associated toxicities.[1][6]
This compound: Targeted Downstream Inhibition
In contrast, this compound acts much further downstream in the pathway. It does not inhibit γ-secretase but instead targets the function of Hes1, a key transcription factor and a primary downstream effector of Notch signaling. This compound achieves this by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone. This stabilized complex remains outside the nucleus, effectively sequestering Hes1 and preventing it from repressing its target genes, which ultimately leads to cell-cycle arrest.[1] This more targeted approach holds the potential for greater selectivity and a more favorable side-effect profile.
Visualizing the Mechanisms
Below are diagrams illustrating the distinct points of intervention for GSIs and this compound within the Notch signaling pathway.
Experimental Data Summary
While no direct comparative studies between this compound and GSIs have been identified, the following tables summarize key findings from independent research.
Table 1: In Vitro Efficacy
| Compound/Class | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HEK293 | Cell Proliferation | EC50 | 0.3 µM | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Growth | Inhibition | Dose-dependent reduction | [1] | |
| γ-Secretase Inhibitors | |||||
| BMS-906024 | H4 cells expressing cNOTCH1-4sub | γ-Secretase Cleavage | IC50 | 0.29 nM (cNOTCH2sub) - 1.14 nM (cNOTCH3sub) | [6] |
| DAPT | In vitro γ-secretase activity assay | Notch Cleavage | Inhibition | ~50% at 1 µM | [7] |
| Compound E | Cultured cells | Aβ Generation | IC50 | 0.3 nM | [7] |
Table 2: In Vivo and Clinical Observations
| Compound/Class | Model/Study Population | Key Findings | Reference |
| JI130 (related to this compound) | Murine pancreatic tumor xenograft | Significantly reduced tumor volume. | [1] |
| γ-Secretase Inhibitors | |||
| MK-0752 (with docetaxel) | Advanced breast cancer patients | Clinically manageable toxicity; preliminary evidence of efficacy; reduction in breast cancer stem cell markers. | [3] |
| RO4929097 | Metastatic pancreatic adenocarcinoma patients | Well-tolerated but limited single-agent activity. | [4] |
| Various GSIs | Preclinical cancer models | Induction of apoptosis and reduction of cancer stem-like cells. | [2] |
Experimental Protocols
This compound Cell Proliferation Assay (as described in Perron A, et al., 2018)
-
Cell Line: HEK293 cells were used.
-
Treatment: Cells were treated with varying concentrations of this compound (ranging from 0.1 to 10 µM) for 24 hours.
-
Analysis: Cell proliferation was assessed to determine the half-maximal effective concentration (EC50). The specific method for assessing proliferation (e.g., MTT, BrdU) would be detailed in the full publication.
General Protocol for γ-Secretase Inhibitor In Vitro Assay
-
System: A common method involves using cell lines (e.g., CHO or H4 cells) that stably express a substrate of interest, such as APP or a modified Notch receptor.[6][7]
-
Treatment: Cells are incubated with a range of concentrations of the GSI.
-
Endpoint Measurement: The level of the cleaved substrate product (e.g., Aβ peptide or the Aβ-like peptide from a chimeric Notch substrate) secreted into the cell culture media is measured.[6] This is often done using an ELISA or mass spectrometry.
-
Analysis: The concentration of the GSI that inhibits the production of the cleaved product by 50% (IC50) is calculated.
Experimental Workflow Visualization
Conclusion
This compound and γ-secretase inhibitors represent two distinct strategies for targeting the Notch signaling pathway. GSIs offer a potent but broad-spectrum inhibition with known mechanism-based toxicities that have posed challenges in clinical development. This compound, by targeting a specific downstream effector, presents a potentially more refined approach that may circumvent the off-target effects associated with GSIs. While direct comparative studies are lacking, the available data suggest that both classes of compounds have anti-proliferative effects. Further research is warranted to directly compare the efficacy and safety profiles of these two approaches in relevant preclinical cancer models to better delineate their therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JI051: A Novel Hes1 Inhibitor for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer activity of JI051, a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (Hes1) transcription factor. This compound presents a unique mechanism of action by targeting the protein chaperone Prohibitin 2 (PHB2), offering a potential new therapeutic avenue for cancers with aberrant Notch signaling, such as pancreatic cancer.
Mechanism of Action of this compound
This compound impairs the transcriptional repressor function of Hes1, a downstream effector of the Notch signaling pathway.[1] Unlike direct Hes1 inhibitors, this compound interacts with PHB2, stabilizing the Hes1-PHB2 complex in the cytoplasm.[1] This sequestration prevents Hes1 from translocating to the nucleus and repressing its target genes, ultimately leading to G2/M cell-cycle arrest and a reduction in cancer cell proliferation.[1]
In Vitro Anti-Cancer Activity: A Comparative Overview
This compound has demonstrated potent anti-proliferative effects in human cell lines. While a specific IC50 value for the pancreatic cancer cell line MIA PaCa-2 is not publicly available, it has been shown to dose-dependently reduce cell growth in this line.[1] The half-maximal effective concentration (EC50) of this compound in inhibiting HEK293 cell proliferation is 0.3 μM.[1]
For comparative purposes, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of standard-of-care chemotherapeutics and other targeted agents in the MIA PaCa-2 human pancreatic cancer cell line.
| Compound | Target/Mechanism | Cell Line | IC50 (μM) | Citation(s) |
| This compound | Hes1 Inhibitor (via PHB2) | HEK293 | 0.3 (EC50) | [1] |
| Gemcitabine | Nucleoside analog | MIA PaCa-2 | 0.0035 - 0.524 | [2] |
| Paclitaxel | Microtubule stabilizer | MIA PaCa-2 | 0.243 - 4.9 | [2] |
| Erlotinib | EGFR inhibitor | MIA PaCa-2 | >20 | [3] |
| Cisplatin | DNA cross-linking agent | MIA PaCa-2 | 3.76 | [4] |
Experimental Protocols
Detailed experimental protocols for the anti-cancer activity of this compound are described in the primary literature by Perron A, et al. (2018) in the Journal of Biological Chemistry. The general methodologies employed are outlined below.
Cell Proliferation Assay
-
Cell Lines: Human Embryonic Kidney (HEK293) and human pancreatic cancer (MIA PaCa-2) cell lines are utilized.[1]
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Viability Assessment: Cell viability is assessed using a standard method such as the WST-8 assay, which measures mitochondrial dehydrogenase activity as an indicator of cell number.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 or IC50 values.
Cell Cycle Analysis
-
Methodology: Flow cytometry is employed to analyze the cell cycle distribution of this compound-treated cells.
-
Staining: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Analysis: The fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Clinical Landscape and Future Directions
Currently, there are no registered clinical trials specifically for this compound. However, the targeting of the Notch signaling pathway, of which Hes1 is a critical component, is an active area of investigation in pancreatic cancer. Several clinical trials have evaluated or are currently evaluating other Notch inhibitors, such as γ-secretase inhibitors and monoclonal antibodies targeting Notch receptors.[5][6][7][8][9]
The outcomes of these trials have been mixed, highlighting the complexity of targeting this pathway. The unique mechanism of this compound, which indirectly inhibits Hes1 by stabilizing its interaction with PHB2, may offer a different therapeutic window and side-effect profile compared to broader Notch pathway inhibitors. Further preclinical studies, including in vivo efficacy in relevant animal models and detailed toxicological assessments, are necessary to determine the potential for this compound to progress to clinical evaluation.
The promising preclinical activity of this compound warrants further investigation. Its novel mechanism of action provides a new strategy for targeting the Notch signaling pathway in pancreatic and potentially other cancers. Direct comparative studies with existing therapies in pancreatic cancer models will be crucial in defining its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized phase II trial of nab‐paclitaxel and gemcitabine with tarextumab or placebo in patients with untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Notch to Eradicate Pancreatic Cancer Stem Cells for Cancer Therapy | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mednexus.org [mednexus.org]
A Head-to-Head Comparison: JI051 vs. siRNA Knockdown for Targeting Hes1
For researchers investigating the multifaceted roles of the transcriptional repressor Hes1 in cellular processes and disease, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental decision. This guide provides an objective comparison of JI051, a novel Hes1 inhibitor, and siRNA-mediated knockdown of Hes1, offering a comprehensive overview of their mechanisms, efficacy, and potential limitations, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Hes1 siRNA
| Feature | This compound | siRNA Knockdown of Hes1 |
| Mechanism of Action | Stabilizes the interaction between Hes1 and Prohibitin 2 (PHB2), leading to cytoplasmic sequestration of Hes1 and inhibition of its transcriptional repressor function.[1] | Post-transcriptional gene silencing by introducing a short interfering RNA (siRNA) that specifically targets Hes1 mRNA for degradation. |
| Mode of Inhibition | Functional inhibition of Hes1 protein activity. | Reduction of Hes1 protein expression levels. |
| Reported Efficacy | EC50 of 0.3 µM in HEK293 cells for cell proliferation inhibition.[1] Dose-dependent reduction in cell growth of the human pancreatic cancer cell line MIA PaCa-2.[1] | Knockdown efficiency varies depending on the cell line, siRNA sequence, and transfection efficiency, typically ranging from 27% to over 90% reduction in mRNA levels.[2][3] |
| Cellular Effect | Induces G2/M cell-cycle arrest.[1] | Phenotypes depend on the specific cellular context and the extent of Hes1 depletion. |
| Specificity & Off-Target Effects | Believed to be more specific than pan-Notch inhibitors like γ-secretase inhibitors. The primary known off-target is its interaction with PHB2, which may have other cellular functions.[1] | Off-target effects are a known concern and can arise from the seed region of the siRNA binding to unintended mRNAs. The extent of off-target effects is sequence-dependent.[4][5] |
| Duration of Effect | Reversible and dependent on the compound's half-life in the cell culture medium. | Can be transient (typically 48-96 hours) or stable with the use of shRNA expression systems. |
| Delivery | Added directly to cell culture medium. | Requires a transfection reagent or viral vector to deliver the siRNA into the cells. |
Delving Deeper: Quantitative Data
This compound Efficacy
| Cell Line | Assay | Endpoint | Result | Reference |
| HEK293 | Cell Proliferation | EC50 | 0.3 µM | [1] |
| MIA PaCa-2 | Cell Growth | Dose-dependent reduction | Observed | [1] |
Hes1 siRNA Knockdown Efficiency
| Cell Line | siRNA/shRNA | Knockdown Efficiency (mRNA level) | Reference |
| NIH3T3 | shRNA | 27-37% reduction | [2] |
| Organ of Corti | shRNA | ~24-29% reduction | [2] |
| HeLa | siRNA | ~90% reduction (KRT7 target) | [3] |
| A549 | siRNA | 92.1-95.2% reduction (various targets) | [3] |
| SK-N-SH | siRNA | 90.3-93.7% reduction (various targets) | [3] |
| CWR22-Rv1 | siRNA | ~6-fold increase in δ-catenin (downstream target) | [6] |
Visualizing the Mechanisms
Signaling Pathways
Caption: Signaling pathways illustrating Notch-mediated Hes1 activation and the distinct inhibitory mechanisms of this compound and Hes1 siRNA.
Experimental Workflow
Caption: A generalized experimental workflow for comparing the effects of this compound and Hes1 siRNA on cultured cells.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound or Hes1 siRNA on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Hes1 siRNA and scrambled control siRNA
-
siRNA transfection reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
For this compound: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
For Hes1 siRNA: Transfect cells with Hes1 siRNA or scrambled control siRNA according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This protocol outlines the steps to quantify Hes1 mRNA levels following treatment with this compound or Hes1 siRNA.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Hes1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for Hes1 or the reference gene, and the synthesized cDNA.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler with the following typical cycling conditions: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for Hes1 and the reference gene in each sample. Calculate the relative expression of Hes1 using the ΔΔCt method, normalizing to the reference gene and comparing to the control group.
Protein Expression Analysis (Western Blot)
This protocol describes the detection of Hes1 protein levels after this compound treatment or siRNA knockdown.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hes1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hes1 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the Hes1 protein levels to the loading control.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for investigating the function of Hes1. This compound offers a reversible, dose-dependent method to inhibit Hes1 protein function, potentially with higher specificity than broader pathway inhibitors. Its mechanism of action, involving the stabilization of the Hes1-PHB2 complex, provides a unique avenue for studying Hes1 regulation. On the other hand, siRNA technology allows for the direct reduction of Hes1 protein levels, offering a powerful genetic approach to probe loss-of-function phenotypes. However, researchers must be mindful of the potential for off-target effects and should validate their findings with multiple siRNA sequences.
The choice between these two methodologies will ultimately depend on the specific research question, the experimental system, and the desired level of control over Hes1 activity. For studies requiring acute and reversible inhibition of Hes1 function, this compound is an excellent choice. For investigations focused on the consequences of Hes1 protein depletion, siRNA knockdown remains a robust and widely used technique. Ideally, a combination of both approaches can provide a more comprehensive understanding of Hes1 biology, with each method serving as a valuable control for the other.
References
- 1. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochlea cell-specific marker expression upon in vitro Hes1 knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 6. Human homolog of Drosophila Hairy and enhancer of split 1, Hes1, negatively regulates δ-catenin (CTNND2) expression in cooperation with E2F1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of JI051 for the Hes1-PHB2 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of the small molecule JI051, a novel inhibitor of the cancer-associated transcription factor Hes1. This compound functions by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), representing a unique mechanism of action. This guide will objectively compare the performance of this compound and its more potent analog, JI130, with alternative methods for inhibiting Hes1 function. Supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological pathways and experimental workflows are provided to aid researchers in their evaluation.
Executive Summary
This compound and its derivative JI130 are first-in-class small molecules that inhibit Hes1 transcriptional activity by an unconventional mechanism: stabilization of the Hes1-PHB2 protein-protein interaction. This sequesters Hes1 outside the nucleus, leading to cell cycle arrest. While these compounds present a promising strategy for targeting Hes1-driven cancers, a comprehensive public dataset on their off-target profiles is currently unavailable. This guide compares the efficacy of this compound and JI130 with genetic and synthetic inhibitor approaches to Hes1 modulation, providing a framework for considering their application in research and drug development.
Data Presentation: Quantitative Comparison of Hes1 Inhibition Strategies
The following table summarizes the quantitative data available for this compound, its more potent analog JI130, and alternative methods for inhibiting Hes1 function.
| Inhibitor/Method | Target | Mechanism of Action | Reported Potency | Key Findings | Limitations |
| This compound | Hes1-PHB2 Interaction | Stabilizes the protein-protein interaction, leading to cytoplasmic sequestration of Hes1. | EC50 = 0.3 µM (HEK293 cell proliferation)[1][2][3] | First-in-class molecule with a novel mechanism of action. Induces G2/M cell cycle arrest.[1][3] | No public data on binding affinity (Kd) to PHB2. Off-target profile has not been published. |
| JI130 | Hes1-PHB2 Interaction | Stabilizes the protein-protein interaction, leading to cytoplasmic sequestration of Hes1. | IC50 = 49 nM (MIA PaCa-2 cell growth) | A more potent derivative of this compound. Significantly reduces tumor volume in a murine pancreatic tumor xenograft model. | No public data on binding affinity (Kd) to PHB2. Off-target profile has not been published. |
| shRNA-mediated knockdown | Hes1 mRNA | RNA interference leading to mRNA degradation and reduced Hes1 protein expression. | Up to 80% knockdown of Hes1 protein levels reported in various cell lines.[4] | Provides a highly specific method for reducing Hes1 expression. Allows for stable, long-term knockdown.[5][6] | Potential for off-target effects depending on shRNA design.[5] Efficiency can vary between cell types.[7] |
| PIP-RBPJ-1 | RBPJ binding site on the HES1 promoter | A synthetic DNA-binding inhibitor that blocks the binding of the transcription factor RBPJ to the HES1 promoter, repressing HES1 transcription. | Significant repression of HES1 expression at 2 µM in human neural stem cells.[8][9] | Promoter-specific suppression of HES1 expression.[8] | Early-stage research compound. Cell permeability and in vivo efficacy are not fully characterized. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting Hes1 function.
Caption: Experimental workflow for Co-Immunoprecipitation to validate Hes1-PHB2 interaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP) for Hes1-PHB2 Interaction
Objective: To determine if Hes1 and PHB2 interact in a cellular context and to assess the effect of this compound on this interaction.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged PHB2 and Hes1
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
DMEM with 10% FBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Anti-Hes1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293T cells to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with FLAG-PHB2 and Hes1 expression vectors using Lipofectamine 2000 according to the manufacturer's protocol.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Treatment and Lysis:
-
Treat the transfected cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads and incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Hes1 antibody to detect the co-immunoprecipitated Hes1.
-
The membrane can also be probed with an anti-FLAG antibody to confirm the immunoprecipitation of PHB2.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein (PHB2) in a cellular environment.
Materials:
-
Cells expressing the target protein (e.g., HEK293T)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (PHB2)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blotting or mass spectrometry equipment
Protocol:
-
Cell Treatment:
-
Culture cells to a high confluency.
-
Treat the cells with this compound or DMSO at the desired concentration and incubate for a specific period to allow for compound entry and binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (PHB2) in the soluble fraction using Western blotting or mass spectrometry.
-
A positive target engagement is indicated by a thermal stabilization of PHB2 in the this compound-treated samples, meaning more soluble PHB2 is detected at higher temperatures compared to the DMSO control.
-
Discussion on Specificity and Off-Target Effects
A critical aspect of evaluating any small molecule inhibitor is its specificity. While this compound was identified through a screen for inhibitors of Hes1-mediated transcription, its direct target was unexpectedly found to be PHB2, not the initially hypothesized co-repressor TLE1. This was elegantly demonstrated by Perron et al. through affinity-based proteomics.[8]
However, a comprehensive off-target profile for this compound or JI130, for instance, through a kinome scan or screening against a broad panel of receptors and enzymes, has not been made publicly available. The absence of such data makes it challenging to definitively assess the specificity of these compounds. Small molecules can often have unintended interactions with other cellular proteins, which can lead to off-target effects and potential toxicity.[10] Therefore, while this compound's on-target mechanism is well-characterized, its broader selectivity profile remains an open question.
In contrast, genetic methods like shRNA-mediated knockdown offer a high degree of specificity for the target gene, in this case, Hes1. However, even with shRNA, off-target effects can occur due to the silencing of unintended mRNAs with partial sequence homology.[5] Careful design and validation of shRNA sequences are therefore crucial. The synthetic DNA-binding inhibitor, PIP-RBPJ-1, is designed for high sequence specificity to the HES1 promoter, but its off-target binding to other genomic regions has not been exhaustively profiled.
Conclusion
This compound and its analog JI130 represent a novel and promising class of Hes1 inhibitors with a unique mechanism of action that involves the stabilization of the Hes1-PHB2 protein-protein interaction. Their efficacy in cellular and in vivo models of cancer highlights their potential as research tools and as starting points for therapeutic development. However, the lack of publicly available, comprehensive off-target profiling data is a significant limitation in fully assessing their specificity.
For researchers considering the use of this compound or JI130, it is recommended to:
-
Validate their effects in the specific cellular context of interest.
-
Consider using them in conjunction with other methods of Hes1 inhibition, such as shRNA, to confirm that the observed phenotypes are indeed due to the modulation of Hes1 activity.
-
Be mindful of the potential for off-target effects and interpret the results accordingly.
Further studies are warranted to fully elucidate the selectivity profile of these compounds, which will be crucial for their future development and clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]
- 6. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 7. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 8. Synthetic DNA-Binding Inhibitor of HES1 Alters the Notch Signaling Pathway and Induces Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of JI051's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JI051, a novel inhibitor of the Hes1 transcription factor, with alternative compounds targeting related oncogenic signaling pathways. Experimental data is presented to support the independent verification of this compound's unique mechanism of action.
Comparative Analysis of Inhibitor Potency
This compound acts through a novel mechanism by stabilizing the interaction between Hairy and Enhancer of Split 1 (Hes1) and Prohibitin 2 (PHB2), leading to cell cycle arrest.[1] To contextualize its efficacy, this section compares the potency of a this compound derivative, JI130, with inhibitors of other key signaling pathways implicated in cancers where Hes1 is a downstream effector: the Notch, Hedgehog, and Wnt pathways. The human pancreatic cancer cell line MIA PaCa-2 is used as a primary reference due to available data for this compound's efficacy in this model.[1]
| Compound | Target Pathway | Specific Target | Cell Line | IC50/EC50 |
| JI130 (this compound derivative) | Hes1 Inhibition | Hes1-PHB2 Interaction | MIA PaCa-2 | 49 nM (EC50) [1] |
| This compound | Hes1 Inhibition | Hes1-PHB2 Interaction | HEK293 | 0.3 µM (EC50) [1] |
| DAPT | Notch | γ-secretase | MIA PaCa-2 | Proliferation inhibited at 10-100 µM[2] |
| Vismodegib | Hedgehog | Smoothened (SMO) | Pancreatic Cancer Stem Cells | Inhibition of cell viability demonstrated[3] |
| IWP-2 | Wnt | Porcupine (Porcn) | MIA PaCa-2 | 1.9 µM (EC50)[4] |
| XAV939 | Wnt | Tankyrase 1/2 | - | 4 nM (IC50, TNKS1), 1.1 nM (IC50, TNKS2)[5] |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of this compound, the following key experiments are recommended:
Co-Immunoprecipitation for Hes1-PHB2 Interaction
This protocol is designed to confirm that this compound stabilizes the interaction between Hes1 and PHB2.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Hes1 antibody
-
Anti-PHB2 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture MIA PaCa-2 cells to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-Hes1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-PHB2 antibody. An increased amount of co-immunoprecipitated PHB2 in this compound-treated samples compared to the control indicates stabilization of the Hes1-PHB2 interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
MIA PaCa-2 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MIA PaCa-2 cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M phase in this compound-treated samples would confirm the induction of G2/M cell cycle arrest.
Hes1 Transcriptional Activity Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional repressor activity of Hes1.
Materials:
-
HEK293T cells
-
A luciferase reporter plasmid containing the Hes1 promoter driving firefly luciferase expression.
-
A control plasmid with a constitutively expressed Renilla luciferase for normalization.
-
Hes1 expression plasmid.
-
This compound
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect HEK293T cells with the Hes1 promoter-luciferase reporter, the Renilla luciferase control plasmid, and the Hes1 expression plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or DMSO.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent increase in luciferase activity in this compound-treated cells would indicate the inhibition of Hes1's transcriptional repression.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its verification.
Caption: this compound stabilizes the Hes1-PHB2 complex in the cytoplasm, preventing Hes1's nuclear translocation and its transcriptional repression of cell cycle inhibitors.
Caption: A typical workflow for the independent verification of this compound's mechanism of action, involving cell treatment followed by key biochemical and cellular assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Suppressive effects of gamma-secretase inhibitor DAPT on the proliferation of pancreatic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of JI051 and Structurally and Functionally Related Compounds in Cancer Research
For Immediate Publication
Kyoto, Japan – A comprehensive literature review provides a comparative analysis of the novel anti-cancer compound JI051 with its structural analog JI130, the HES1-signature antagonist perhexiline, and its lead compound precursor, D8C. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of these compounds' performance, mechanisms of action, and experimental foundations.
Introduction to this compound
This compound is a small molecule inhibitor of the Hairy and enhancer of split-1 (Hes1) transcription factor. It functions through a novel mechanism by stabilizing the interaction between Hes1 and Prohibitin 2 (PHB2), a protein chaperone. This stabilization prevents Hes1 from translocating to the nucleus, thereby inhibiting its transcriptional repression activity and leading to G2/M cell-cycle arrest in cancer cells.[1]
Comparative Analysis of In Vitro Potency
The in vitro efficacy of this compound and its related compounds has been evaluated in various cancer cell lines. A summary of their potencies is presented in Table 1.
| Compound | Target/Mechanism | Cell Line | Assay | Potency |
| This compound | Hes1-PHB2 Stabilization | HEK293 | Cell Proliferation | EC50: 0.3 µM[1] |
| MIA PaCa-2 (Human Pancreatic) | Cell Growth | Dose-dependent reduction[1] | ||
| JI130 | Hes1-PHB2 Stabilization | MIA PaCa-2 (Human Pancreatic) | Cell Growth | IC50: 49 nM |
| Perhexiline | HES1-Signature Antagonist | T-ALL Cell Line Panel | Cell Viability | Average IC50: 8.43 µM |
| D8C | Hes1 Inhibition (Lead Compound) | HEK293 | Hes1 Reporter Assay | 5.2-fold increase in reporter activity |
Key Observations:
-
JI130 , a structural analog of this compound, demonstrates significantly higher potency in the MIA PaCa-2 human pancreatic cancer cell line (IC50 of 49 nM) compared to the reported EC50 of this compound in HEK293 cells (0.3 µM). The different cell lines and assay metrics (IC50 vs. EC50) necessitate caution in direct comparison.
-
Perhexiline , which acts downstream of Hes1 signaling, exhibits micromolar potency against a panel of T-cell acute lymphoblastic leukemia (T-ALL) cell lines.
-
The lead compound, D8C , an indolylacrylamide, showed a robust response in a Hes1 transcriptional reporter assay, indicating its on-target activity, which was subsequently optimized to yield this compound.
In Vivo Efficacy
In vivo studies have been conducted to evaluate the anti-tumor effects of JI130 in a murine pancreatic tumor xenograft model. Treatment with JI130 was reported to significantly reduce tumor volume, demonstrating its potential for in vivo efficacy.[1] Quantitative data for tumor growth inhibition, dosage, and treatment schedules from a direct comparison with this compound in the same model are not yet publicly available.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these compounds are crucial for understanding their therapeutic potential and for designing future studies.
This compound and JI130: Stabilization of the Hes1-PHB2 Interaction
This compound and its analog JI130 act by binding to the protein chaperone PHB2, which stabilizes its interaction with the Hes1 transcription factor in the cytoplasm. This prevents Hes1 from entering the nucleus and repressing its target genes, which are involved in cell cycle progression and differentiation. This ultimately leads to G2/M cell cycle arrest.
Caption: this compound/JI130 stabilize the Hes1-PHB2 complex in the cytoplasm, preventing Hes1 nuclear translocation.
Perhexiline: Downstream Modulation of the HES1 Signature
Perhexiline's mechanism is distinct from that of this compound. It is described as a HES1-signature antagonist, suggesting it counteracts the downstream effects of Hes1-mediated transcriptional programs. Its primary established mechanism in other contexts is the inhibition of mitochondrial carnitine palmitoyltransferase-1, which alters cellular metabolism. The precise molecular link between this activity and the HES1 signature in cancer cells remains an area of active investigation.
Caption: Perhexiline antagonizes the downstream effects of the HES1 transcriptional program.
Experimental Protocols
Hes1 Reporter Assay (for D8C evaluation)
This assay is designed to measure the transcriptional repression activity of Hes1.
Caption: Workflow for the Hes1 luciferase reporter assay.
Protocol:
-
Cell Culture: HEK293 cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a plasmid encoding the Hes1 protein and a reporter plasmid where the luciferase gene is under the control of a Hes1-responsive promoter.
-
Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., D8C) or a vehicle control (DMSO).
-
Cell Lysis: After a defined incubation period, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. An increase in luminescence in the presence of the compound indicates an inhibition of Hes1's repressive activity.
Cell Proliferation Assay (for this compound and JI130)
This assay quantifies the effect of a compound on cell growth over time.
Protocol:
-
Cell Seeding: MIA PaCa-2 or other suitable cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Addition: The following day, cells are treated with a range of concentrations of the test compound (e.g., this compound, JI130) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Staining: A viability reagent (e.g., Sulforhodamine B, MTT, or CellTiter-Glo®) is added to the wells.
-
Signal Quantification: The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 or EC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
Murine Pancreatic Tumor Xenograft Model (for JI130)
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., JI130) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes and weights are compared between the groups.
Conclusion
This compound and its analog JI130 represent a promising new class of anti-cancer agents that function by stabilizing the Hes1-PHB2 interaction. JI130, in particular, shows high in vitro potency and in vivo efficacy. Perhexiline offers an alternative therapeutic strategy by targeting the downstream consequences of Hes1 signaling. The lead compound D8C provides a benchmark for the significant potency improvements achieved through medicinal chemistry optimization. Further head-to-head comparative studies of this compound and JI130, including detailed in vivo efficacy and pharmacokinetic/pharmacodynamic analyses, will be crucial in determining their full therapeutic potential.
References
Safety Operating Guide
Proper Disposal of JI051: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of JI051, a stabilizer of the Hes1-PHB2 interaction used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound (CAS No. 2234281-75-3) is a research chemical with specific handling and disposal requirements.[1][2] Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on available safety data and general best practices for the disposal of laboratory chemicals.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound in any form—solid, in solution, or as contaminated material—requires stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendation |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin and Body Protection | Wear impervious clothing and a lab coat. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal contractor.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and compatible waste container for "this compound and associated contaminated materials."
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
For liquid waste, such as solutions in DMSO, ensure the container is compatible with the solvent.
-
Solid waste, including contaminated consumables (e.g., pipette tips, vials, gloves), should be collected in a designated container. For ease of disposal, it is recommended to mix solid waste with sand or vermiculite.[1]
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Any materials that have come into contact with this compound, such as weighing papers, contaminated labware, and PPE, must also be disposed of as hazardous waste.
-
After handling, wash hands thoroughly.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
Provide the disposal vendor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling JI051
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the research chemical JI051. The following procedural steps are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Compound Information and Storage
This compound is an inhibitor of the cancer-associated transcription factor Hes1, functioning as a stabilizer for the Hes1-PHB2 interaction. It is intended for research use only and is not for human or veterinary applications.
| Characteristic | Specification |
| Appearance | Solid |
| Shipping Condition | Shipped as a non-hazardous chemical under ambient temperature. |
| Short-term Storage (days to weeks) | Dry, dark, and at 0 - 4 °C. |
| Long-term Storage (months to years) | Dry, dark, and at -20 °C. |
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to minimize exposure risk.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat is required. Ensure it is fully buttoned. |
| Respiratory Protection | Handle in a well-ventilated area. If the compound is in powdered form or if aerosols may be generated, use a certified respirator or work within a fume hood. |
Handling and Experimental Protocols
Always handle this compound in a designated area, away from general laboratory traffic.
Experimental Workflow
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above. Prepare your workspace by ensuring it is clean and uncluttered.
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
-
Weighing: If weighing the solid form, do so in a ventilated enclosure or a fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.
First Aid Measures
In the event of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
